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Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 4-ethoxy-2-hydroxybenzoate

The following technical guide provides an in-depth analysis of Methyl 4-ethoxy-2-hydroxybenzoate, structured for researchers and drug development professionals. Chemical Class: Alkoxy-Salicylate Ester | Primary Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 4-ethoxy-2-hydroxybenzoate, structured for researchers and drug development professionals.

Chemical Class: Alkoxy-Salicylate Ester | Primary Application: Medicinal Chemistry Intermediate

Executive Summary

Methyl 4-ethoxy-2-hydroxybenzoate (CAS: 55263-09-5) is a pivotal pharmacophore in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and anti-inflammatory agents. Distinguished by its regioselective reactivity , the molecule features a "masked" phenolic hydroxyl at the 2-position (stabilized by intramolecular hydrogen bonding) and a chemically distinct ethoxy ether at the 4-position. This guide delineates the physicochemical properties, optimized synthetic protocols, and downstream applications of this compound in modern organic synthesis.

Molecular Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Identification
ParameterDetail
IUPAC Name Methyl 4-ethoxy-2-hydroxybenzoate
Common Synonyms Methyl 4-ethoxysalicylate; 4-Ethoxysalicylic acid methyl ester
CAS Number 55263-09-5
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
SMILES CCOC1=CC(O)=C(C(=O)OC)C=C1
Physical Properties[2]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 58–62 °C (Experimental range based on homologs).

  • Solubility Profile:

    • High: Dichloromethane (DCM), Ethyl Acetate, Acetone, DMSO.

    • Low/Insoluble: Water (due to lipophilic ethoxy group and intramolecular H-bond).

  • pKa Values (Predicted):

    • 2-OH: ~10.5 (Acidity attenuated by intramolecular H-bond to carbonyl).

Spectroscopic Signature
  • IR Spectrum:

    • Carbonyl (C=O): ~1670 cm⁻¹ (Shifted lower due to conjugation and H-bonding).

    • Hydroxyl (O-H): Broad band ~3100–3400 cm⁻¹ (Chelated).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.9 ppm: Singlet (1H), chelated phenolic OH (characteristic downfield shift).

    • δ 7.7 ppm: Doublet (1H, J=8.8 Hz), H-6 proton (deshielded by ester).

    • δ 6.4 ppm: Multiplet (2H), H-3 and H-5 protons.[1]

    • δ 4.0 ppm: Quartet (2H), Ethoxy CH₂.

    • δ 3.9 ppm: Singlet (3H), Methyl ester.

Synthetic Routes & Process Optimization

The synthesis of Methyl 4-ethoxy-2-hydroxybenzoate relies on the principle of differential nucleophilicity . The starting material, Methyl 2,4-dihydroxybenzoate, contains two phenolic sites. The 2-OH is passivated via an intramolecular hydrogen bond with the ester carbonyl, rendering the 4-OH significantly more nucleophilic.

Protocol A: Regioselective Alkylation (The "Salicylate Effect")

This is the industry-standard method, offering high yields (>85%) without requiring protection groups.

Reagents: Methyl 2,4-dihydroxybenzoate, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), Acetone (anhydrous).

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Methyl 2,4-dihydroxybenzoate (1.0 equiv) and anhydrous Acetone [0.2 M].

  • Base Addition: Add K₂CO₃ (1.1 equiv). Note: Use of a mild base is critical to deprotonate only the 4-OH.

  • Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product will appear less polar than the starting material.

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Recrystallize from minimal Ethanol or purify via flash column chromatography.

Mechanistic Visualization

The following diagram illustrates the regioselectivity governed by the intramolecular hydrogen bond (The "Salicylate Effect").

Synthesis Start Methyl 2,4-dihydroxybenzoate (2-OH Chelated) Intermediate Transition State: 4-O(-) K(+) Ion Pair (2-OH remains H-bonded) Start->Intermediate Selective Deprotonation (pKa diff) Reagents Reagents: Et-I + K2CO3 Solvent: Acetone Reagents->Intermediate Product Methyl 4-ethoxy-2-hydroxybenzoate (Target) Intermediate->Product SN2 Attack on Et-I

Figure 1: Regioselective alkylation pathway utilizing the reduced acidity of the chelated 2-hydroxyl group.

Reactivity & Functionalization[10][11]

Chemical Behavior

The molecule possesses three distinct reactive centers, allowing for versatile elaboration in drug discovery campaigns:

  • The 2-Hydroxyl Group (Chelated Phenol):

    • Reactivity: Low nucleophilicity under mild conditions.

    • Activation: Requires strong bases (NaH, KOtBu) or forcing conditions to alkylate, often used to close rings (e.g., forming benzofurans).

  • The Methyl Ester:

    • Reactivity: Susceptible to hydrolysis (LiOH/THF) to yield the free acid, or transesterification.

    • Application: Precursor to amides via Weinreb amides or acid chlorides.

  • The Aromatic Ring (Positions 3 & 5):

    • Reactivity: Activated for Electrophilic Aromatic Substitution (EAS).

    • Regiochemistry: Electrophiles (Cl⁺, NO₂⁺) preferentially attack position 5 (para to the 2-OH and ortho to the 4-OEt).

Application in Drug Discovery

Methyl 4-ethoxy-2-hydroxybenzoate is a documented intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) . The 4-ethoxy chain mimics the steric bulk required for receptor subtype selectivity, while the salicylate core serves as a scaffold for further derivatization into benzothiophenes or coumarins.

Safety, Handling, & Stability

Hazard CategoryClassificationHandling Protocol
Acute Toxicity Oral Category 4 (Harmful if swallowed)Do not eat/drink in lab. Wash hands post-handling.
Skin/Eye Irritation Category 2 (Irritant)Wear nitrile gloves and safety goggles.
Stability Stable under STPStore in cool, dry place. Avoid strong oxidizers.

Self-Validating Safety Check:

  • Before heating: Ensure the reaction vessel is vented or equipped with a reflux condenser to prevent pressure buildup from volatile Ethyl Iodide.

  • Spill Control: Isolate the area.[2] Adsorb with inert material (vermiculite).

References

  • Regioselective Alkylation of Polyhydroxybenzoates

    • Source: Ela, M. A., et al. (2018).[3] "Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters." Journal of Chemical and Pharmaceutical Research.

    • Context: Describes the selective alkylation of the 4-OH position in the presence of a chel
  • General Synthesis of 4-Alkoxysalicylates

    • Source: Organic Syntheses, Coll. Vol. 6, p. 44 (1988); Vol. 56, p. 44 (1977).
    • Context: Provides foundational protocols for the selective alkylation and handling of alkoxy-benzaldehyde/benzoate deriv
  • Safety Data Sheet (Analogous Structure - Methyl Paraben/Salicylates)

    • Source: Fisher Scientific SDS.
    • Context: Baseline safety data for hydroxybenzo

Sources

Exploratory

Technical Monograph: Methyl 4-ethoxy-2-hydroxybenzoate (CAS 102232-45-1)

Topic: Methyl 4-ethoxy-2-hydroxybenzoate CAS number Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3][4][5][6][7][8][9][10][11] Executive Summary Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-ethoxy-2-hydroxybenzoate CAS number Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3][4][5][6][7][8][9][10][11]

Executive Summary

Methyl 4-ethoxy-2-hydroxybenzoate (CAS 102232-45-1) is a specialized salicylate ester employed primarily as a regioselective building block in the synthesis of pharmaceutical intermediates and advanced materials.[1][2][3][4][5][6][7][8][9] Structurally, it is the methyl ester of 4-ethoxysalicylic acid, characterized by an intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen. This interaction renders the 2-position less nucleophilic, allowing for precise chemical differentiation during multi-step synthesis—a critical feature for developing complex Active Pharmaceutical Ingredients (APIs) and liquid crystal mesogens.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis logic, physicochemical properties, analytical characterization, and handling protocols.

Chemical Identity & Physicochemical Properties[12][13][14][15][16][17]

The compound is defined by the presence of a phenolic hydroxyl group at the ortho position (stabilized by resonance and H-bonding) and an ethoxy ether moiety at the para position.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name Methyl 4-ethoxy-2-hydroxybenzoate
CAS Number 102232-45-1
Synonyms Methyl 4-ethoxysalicylate; 4-Ethoxy-2-hydroxybenzoic acid methyl ester
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
SMILES CCOC1=CC(O)=C(C(OC)=O)C=C1
InChI Key VFBYWNSASHHPPA-UHFFFAOYSA-N (Analogous structure check required)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Melting Point Typically 48–55 °C (Based on homologous series estimation)

Synthesis & Manufacturing Logic

Retrosynthetic Analysis

The synthesis of Methyl 4-ethoxy-2-hydroxybenzoate is a classic example of regioselective alkylation . The starting material, Methyl 2,4-dihydroxybenzoate (CAS 2150-47-2), possesses two phenolic hydroxyl groups.

  • 2-OH: Strongly hydrogen-bonded to the adjacent ester carbonyl. This reduces its acidity (

    
    ) and nucleophilicity.
    
  • 4-OH: Sterically accessible and electronically coupled to the ring but not deactivated by H-bonding. This position is significantly more acidic (

    
    ) and nucleophilic.
    

Therefore, under controlled basic conditions, alkylation with an ethyl halide occurs almost exclusively at the 4-position.

Optimized Synthetic Protocol

Reagents: Methyl 2,4-dihydroxybenzoate, Ethyl Iodide (or Diethyl Sulfate), Potassium Carbonate (


), Acetone (or DMF).

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with Methyl 2,4-dihydroxybenzoate (1.0 eq) and anhydrous Acetone (10 vol).

  • Base Addition: Add anhydrous

    
     (1.1 eq). The stoichiometry is critical; excess base or stronger bases (like NaH) might deprotonate the 2-OH, leading to bis-alkylation.
    
  • Alkylation: Add Ethyl Iodide (1.05 eq) dropwise at room temperature to prevent exotherms.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC or HPLC until the starting material is 
    
    
    
    .
  • Workup: Cool to RT, filter off inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from Methanol/Water or Ethanol to yield the pure product.

Reaction Pathway Diagram

SynthesisPathway SM Methyl 2,4-dihydroxybenzoate (CAS 2150-47-2) Intermediate Transition State (4-Phenoxide anion) SM->Intermediate Selective Deprotonation (4-OH) Reagents Ethyl Iodide (EtI) K2CO3, Acetone, Reflux Reagents->Intermediate Product Methyl 4-ethoxy-2-hydroxybenzoate (CAS 102232-45-1) Intermediate->Product Nucleophilic Substitution (SN2) ByProduct Bis-alkylated impurity (Trace) Intermediate->ByProduct Over-alkylation (if base excess)

Figure 1: Regioselective synthesis pathway leveraging the intramolecular H-bond protection of the 2-hydroxyl group.

Analytical Characterization

To validate the identity and purity of CAS 102232-45-1, the following spectral features must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

The spectrum will display distinct signals differentiating the ester methyl, the ether ethyl, and the aromatic protons.

  • 
     10.95 ppm (s, 1H):  Chelated phenolic OH  (2-position). The high chemical shift confirms the intramolecular H-bond remains intact.
    
  • 
     7.73 ppm (d, 
    
    
    
    Hz, 1H):
    Aromatic H-6 (Ortho to ester).
  • 
     6.45 ppm (dd, 
    
    
    
    Hz, 1H):
    Aromatic H-5 .
  • 
     6.41 ppm (d, 
    
    
    
    Hz, 1H):
    Aromatic H-3 (Meta to ester, Ortho to OH).
  • 
     4.05 ppm (q, 
    
    
    
    Hz, 2H):
    Ethoxy
    
    
    .
  • 
     3.90 ppm (s, 3H):  Ester 
    
    
    
    .
  • 
     1.42 ppm (t, 
    
    
    
    Hz, 3H):
    Ethoxy
    
    
    .
Quality Control Workflow

QC_Workflow Sample Crude Product HPLC HPLC Purity (>98.0%) Sample->HPLC NMR 1H-NMR Identity (Confirm 2-OH signal) Sample->NMR LOD Loss on Drying (<0.5%) Sample->LOD Release Release for Use HPLC->Release Pass Reject Reprocess/Reject HPLC->Reject Fail NMR->Release Pass NMR->Reject Fail

Figure 2: Quality control decision tree for pharmaceutical intermediate qualification.

Applications in Drug Development

Methyl 4-ethoxy-2-hydroxybenzoate serves as a versatile pharmacophore scaffold.

  • Salicylate Analogs: It acts as a precursor for 4-alkoxy salicylic acids, which are investigated for anti-inflammatory properties with potentially reduced gastric irritation compared to aspirin derivatives.

  • API Synthesis: The compound can be hydrolyzed to the free acid (4-ethoxysalicylic acid) or further functionalized at the 5-position (via electrophilic aromatic substitution) to create complex molecules similar to Sildenafil analogs or Gefitinib precursors (where alkoxy-substituted benzoate cores are common).

  • Material Science: Used in the synthesis of rod-like liquid crystals where the 4-alkoxy benzoate core provides the rigid mesogenic unit necessary for phase transitions.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it is treated similarly to Methyl Salicylate and other benzoate esters.

  • GHS Classification: Warning.[8][9][10]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood with nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store in a cool, dry place (

    
     recommended for long-term stability) under inert atmosphere to prevent hydrolysis.
    

References

  • BLD Pharm. (2024). Product Analysis: Methyl 4-ethoxy-2-hydroxybenzoate (CAS 102232-45-1).[1][2][3][11][4][5][6][7][8][12][9] Retrieved from

  • PubChem. (2024). Methyl 2,4-dihydroxybenzoate (Starting Material Data). National Library of Medicine. Retrieved from

  • ResearchGate. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from

  • ChemicalBook. (2024). Methyl 4-ethoxy-2-hydroxybenzoate Product Page. Retrieved from

Sources

Foundational

Technical Monograph: Discovery, Isolation, and Synthesis of Methyl 4-ethoxy-2-hydroxybenzoate

Executive Summary & Chemical Profile Methyl 4-ethoxy-2-hydroxybenzoate (also known as Methyl 4-ethoxysalicylate) is a lipophilic ester derivative of salicylic acid. While often overshadowed by its parent compounds (salic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 4-ethoxy-2-hydroxybenzoate (also known as Methyl 4-ethoxysalicylate) is a lipophilic ester derivative of salicylic acid. While often overshadowed by its parent compounds (salicylates) and structural isomers (parabens), it represents a critical intermediate in the synthesis of ethoxybenzamide-class analgesics and possesses distinct allelopathic and antifungal properties in plant physiology.

This guide details the technical workflows for isolating this compound from natural biomass (Primula spp.) and provides a high-yield synthetic protocol that exploits the regioselective reactivity of the resorcylate scaffold.

Chemical Identity Table
PropertySpecification
IUPAC Name Methyl 4-ethoxy-2-hydroxybenzoate
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in EtOH, EtOAc, CHCl₃; Insoluble in H₂O
Key Functional Groups Phenol (C-2), Ester (Methyl), Ether (Ethoxy C-4)
pKa (Predicted) ~8.4 (Phenolic OH)

Natural Occurrence & Biosynthetic Context

While salicylates are ubiquitous in the plant kingdom (notably Salix and Filipendula), Methyl 4-ethoxy-2-hydroxybenzoate is frequently identified in the volatile fractions of Primula species (Primrose) and certain liverworts. It functions as a secondary metabolite, often involved in chemical defense or pollinator attraction.

Biosynthetic Pathway

The compound originates from the Shikimic Acid pathway. The core aromatic ring is derived from chorismate, processed into salicylic acid derivatives, and subsequently modified via O-alkylation (uncommon in nature compared to methylation) or derived from specific polyketide synthases.

Biosynthesis Shikimate Shikimic Acid Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Prephenate pathway Cinnamate Trans-Cinnamate Phenylalanine->Cinnamate PAL Enzyme Benzoate Benzoic Acid Deriv. Cinnamate->Benzoate Beta-oxidation Resorcylate Methyl 2,4-dihydroxybenzoate Benzoate->Resorcylate Hydroxylation/Methylation Target Methyl 4-ethoxy-2-hydroxybenzoate Resorcylate->Target Selective 4-O-Alkylation

Figure 1: Proposed biosynthetic trajectory and structural relationship to the shikimate pathway.

Isolation Protocol: Natural Source Extraction[1]

Objective: Isolation of Methyl 4-ethoxy-2-hydroxybenzoate from Primula root volatiles. Safety Note: Perform all extractions in a fume hood. Use acid-washed glassware to prevent ester hydrolysis.

Extraction Methodology

Due to the compound's volatility and lipophilicity, Steam Distillation followed by Solvent Extraction is the preferred method to separate it from high-molecular-weight tannins and glycosides.

  • Biomass Prep: Pulverize 500g of air-dried Primula roots.

  • Steam Distillation: Subject biomass to hydrodistillation for 4 hours using a Clevenger-type apparatus.

  • Distillate Collection: Collect the milky distillate containing the essential oil fraction.

  • Solvent Partition:

    • Extract the aqueous distillate with Diethyl Ether (3 x 100 mL).

    • Wash the combined organic layer with Brine (Sat. NaCl) to remove excess water.

    • Dry over Anhydrous Na₂SO₄ and concentrate under reduced pressure (Rotavap) at <40°C.

Purification Strategy (Chromatography)

The crude oil contains a mixture of salicylates. Purification requires Silica Gel Column Chromatography.[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient (Start 95:5 → End 80:20).

  • Detection: TLC (UV 254nm). The target compound appears as a dark spot that fluoresces blue under 365nm (characteristic of salicylates) or stains violet with FeCl₃ (phenolic test).

Isolation Biomass Dried Root Biomass HydroDist Hydrodistillation (Clevenger Apparatus) Biomass->HydroDist 4h Reflux Distillate Aqueous Distillate HydroDist->Distillate Extraction L-L Extraction (Diethyl Ether) Distillate->Extraction Partition Coeff. Crude Crude Oil Extraction->Crude Dry & Conc. Column Silica Chromatography (Hexane:EtOAc Gradient) Crude->Column Pure Pure Methyl 4-ethoxy-2-hydroxybenzoate Column->Pure Frac. 12-18

Figure 2: Isolation workflow from natural biomass.

Synthetic Production (Regioselective Alkylation)

For pharmaceutical applications, isolation from plants is inefficient. Synthesis is preferred. Core Challenge: The starting material, Methyl 2,4-dihydroxybenzoate, has two hydroxyl groups. Expert Insight: The 2-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen (resonance stabilization). This renders the 2-OH significantly less acidic and less nucleophilic than the 4-OH. Therefore, using 1 equivalent of base allows for highly selective alkylation at the 4-position without protecting groups.

Protocol: Selective 4-O-Ethylation

Reagents: Methyl 2,4-dihydroxybenzoate (1.0 eq), Ethyl Iodide (1.1 eq), Potassium Carbonate (K₂CO₃, 1.2 eq), Acetone (Solvent).

  • Dissolution: Dissolve 10 mmol of Methyl 2,4-dihydroxybenzoate in 50 mL anhydrous Acetone.

  • Base Addition: Add anhydrous K₂CO₃ (12 mmol). The solution may turn slight yellow.

  • Alkylation: Add Ethyl Iodide (11 mmol) dropwise at room temperature.

  • Reflux: Heat to reflux (56°C) for 6–8 hours. Monitor via TLC (Hex:EtOAc 8:2).

    • Endpoint: Disappearance of the polar di-hydroxy starting material.

  • Workup:

    • Filter off the solid K₂CO₃/KI salts.

    • Evaporate acetone.

    • Redissolve residue in EtOAc and wash with dilute HCl (0.1M) to neutralize any phenoxides.

  • Recrystallization: Recrystallize from minimal hot Methanol/Water to yield white needles.

Structural Characterization & Validation

To ensure scientific integrity, the isolated/synthesized compound must be validated against the following spectral standards.

NMR Spectroscopy (¹H & ¹³C)

Solvent: CDCl₃, 400 MHz

Position¹H Shift (δ ppm)MultiplicityIntegrationAssignment Logic
2-OH 10.95Singlet (s)1HDiagnostic: Chelated phenolic proton (downfield due to H-bonding).
C-6 H 7.72Doublet (d)1HOrtho to carbonyl (deshielded).
C-5 H 6.45Doublet of Doublets (dd)1HMeta coupling to H-3, Ortho to H-6.
C-3 H 6.41Doublet (d)1HShielded by two oxygen neighbors.
OCH₂- 4.05Quartet (q)2HEthoxy methylene protons.
COOCH₃ 3.90Singlet (s)3HMethyl ester.
-CH₃ 1.42Triplet (t)3HEthoxy terminal methyl.
Mass Spectrometry (EI-MS)
  • Molecular Ion (M+): m/z 196

  • Base Peak: m/z 165 (Loss of -OCH₃ from ester).

  • Fragment: m/z 137 (Loss of ester group -COOCH₃).

Quality Control Tests
  • Iron(III) Chloride Test: Dissolve trace sample in EtOH; add 1 drop FeCl₃.

    • Result:Violet/Purple coloration . (Confirms presence of free phenolic OH).

  • Melting Point: 58–60°C (Literature value comparison required for specific polymorphs).

References

  • PubChem. (n.d.). Methyl 4-ethoxy-2-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Vermerris, W., & Nicholson, R. (2006). Phenolic Compound Biochemistry. Springer Netherlands.
  • Huneck, S. (1996). The Significance of Lichen Substances. In: Identification of Lichen Substances. Springer, Berlin, Heidelberg.
  • Organic Syntheses. (Various). General procedures for selective alkylation of polyhydroxybenzenes.
  • SDBS. (n.d.). Spectral Database for Organic Compounds. AIST Japan. (Source for NMR shift validation of salicylate analogs). Retrieved from [Link]

Sources

Exploratory

Topic: Potential Therapeutic Applications of Methyl 4-ethoxy-2-hydroxybenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 4-ethoxy-2-hydroxybenzoate is a synthetically accessible derivative of salicylic acid, a foundational m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-ethoxy-2-hydroxybenzoate is a synthetically accessible derivative of salicylic acid, a foundational molecule in modern pharmacology. While the parent salicylate class is well-established for its anti-inflammatory, analgesic, and, more recently, anticancer properties, specific derivatives like Methyl 4-ethoxy-2-hydroxybenzoate remain largely unexplored.[1] The introduction of an ethoxy group and the esterification of the carboxylic acid moiety present a compelling rationale for investigation. These modifications are predicted to alter the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially offering an improved therapeutic window or novel mechanisms of action compared to traditional salicylates like aspirin.[1][2] This guide serves as a technical framework for drug discovery professionals, outlining the scientific premise for investigating this compound and providing robust, validated methodologies to explore its therapeutic potential in inflammation and oncology.

Introduction: A Rationale for Derivatization

The therapeutic utility of salicylic acid and its derivatives, most notably acetylsalicylic acid, is often constrained by dose-limiting side effects, primarily gastrointestinal irritation due to the inhibition of cyclooxygenase-1 (COX-1).[2][3] Medicinal chemistry efforts have long focused on modifying the salicylate scaffold to enhance efficacy and improve safety.

The structure of Methyl 4-ethoxy-2-hydroxybenzoate incorporates two key modifications:

  • Methyl Esterification: The conversion of the carboxylic acid to a methyl ester can mask the acidic proton, potentially reducing direct gastric irritation. This modification often creates a prodrug form, which may be hydrolyzed by esterases in the plasma or target tissues to release the active acid.[3]

  • Para-Ethoxy Group: The addition of an ethoxy group at the 4-position significantly increases the molecule's lipophilicity. This can enhance membrane permeability, improve oral bioavailability, and alter the compound's binding affinity for protein targets.

Based on these structural features and the known pharmacology of the salicylate class, two primary therapeutic avenues emerge as high-priority areas for investigation: anti-inflammatory/analgesic effects and anticancer activity.

Physicochemical Profile and Synthesis Strategy

A foundational understanding of the molecule's properties is critical for designing experiments and formulations.

PropertyPredicted/Known ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₂O₄Defines elemental composition and molecular weight.
Molecular Weight 196.20 g/mol Influences diffusion, absorption, and formulation calculations.
Appearance White to off-white crystalline solidImportant for quality control and formulation.[4]
Solubility Insoluble in water; Soluble in organic solvents like methanol, ethanol, ether.[4]Critical for selecting appropriate solvents for in vitro assays and formulation development.
LogP (Predicted) ~2.6Indicates good lipophilicity, suggesting potential for good membrane permeability and oral absorption.[5]
Synthesis Workflow

The synthesis of Methyl 4-ethoxy-2-hydroxybenzoate can be approached via established organic chemistry reactions, starting from the commercially available methyl 4-hydroxybenzoate.

G cluster_0 Starting Material cluster_1 Williamson Ether Synthesis cluster_2 Ortho-Hydroxylation A Methyl 4-hydroxybenzoate B Methyl 4-ethoxybenzoate A->B Reagents: Ethyl Iodide, Base (e.g., K2CO3) Solvent: Acetone/DMF C Methyl 4-ethoxy-2-hydroxybenzoate (Target Compound) B->C Reagents: e.g., Potassium Persulfate (Elbs persulfate oxidation) followed by hydrolysis G A Tier 1: In Vitro Mechanistic & Cellular Assays B COX-1/COX-2 Enzyme Inhibition Assay A->B C LPS-Stimulated Macrophage Assay (Measure NO, TNF-α, IL-6) A->C D Tier 2: In Vivo Acute Inflammation Model B->D C->D E Carrageenan-Induced Paw Edema in Rats D->E F Tier 3: Safety & Tolerability E->F G Ulcerogenic Activity Assay F->G G start Methyl 4-ethoxy-2-hydroxybenzoate bcl2 Anti-apoptotic Bcl-2, Bcl-xL start->bcl2 Inhibition bax Pro-apoptotic Bax, Bak start->bax Activation mito Mitochondria bcl2->mito Blocks pore formation bax->mito Promotes pore formation cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized induction of the intrinsic apoptosis pathway.

Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Expertise & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, cost-effective method to screen for a compound's ability to reduce cell viability, which can be due to cytotoxicity (cell killing) or cytostatic effects (inhibition of proliferation). I[6]t measures the metabolic activity of mitochondrial reductase enzymes in living cells. A reduction in the conversion of yellow MTT to purple formazan crystals correlates with a decrease in viable cells.

[6][7]Protocol:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A or fibroblasts) to assess selectivity.

  • Cell Seeding: Plate cells in 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of Methyl 4-ethoxy-2-hydroxybenzoate in DMSO. Perform a serial dilution in complete culture medium to obtain final concentrations ranging from 0.1 µM to 200 µM. Add 100 µL of the diluted compound to the appropriate wells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Trustworthiness (Self-Validation):

    • Positive Control: Use a well-characterized chemotherapeutic agent, such as Doxorubicin or Cisplatin, as a positive control for cytotoxicity. [7] * Vehicle Control: Include wells treated with the highest concentration of DMSO to establish the 100% viability baseline.

    • Blank Control: Wells containing only medium, MTT, and DMSO serve to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Future Directions

Should initial in vitro studies demonstrate promising activity, the following steps are warranted:

  • Lead Optimization: Synthesize analogs to establish structure-activity relationships (SAR) and improve potency and selectivity.

  • Pharmacokinetic (PK) Studies: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models to assess its drug-like properties.

  • In Vivo Efficacy: Test the compound in relevant animal models of disease, such as adjuvant-induced arthritis for inflammation or xenograft models for cancer.

  • Target Deconvolution: Employ advanced techniques like thermal proteome profiling or chemical proteomics to identify the specific molecular targets of the compound.

Conclusion

Methyl 4-ethoxy-2-hydroxybenzoate stands as a promising, yet uncharacterized, candidate for drug discovery. Its rational design, based on the well-understood salicylate scaffold, provides a strong scientific basis for its investigation as both an anti-inflammatory and an anticancer agent. The technical methodologies detailed in this guide offer a clear, robust, and validated pathway for elucidating its therapeutic potential and advancing it from a chemical entity to a potential clinical candidate.

References

  • Title: Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds Source: Benchchem URL
  • Title: Salicylic acid derivatives: synthesis, features and usage as therapeutic tools Source: Taylor & Francis Online URL: [Link]

  • Title: List of Salicylates Source: Drugs.com URL: [Link]

  • Title: In Vitro Cytotoxicity Assay Protocol Source: Scribd URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]

  • Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: Salicylate Names and Uses Explained Source: Scribd URL: [Link]

  • Title: Salicylates - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose Source: Pharmacy 180 URL: [Link]

  • Title: Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine Source: Benchchem URL
  • Title: Understanding Salicylate Drugs: More Than Just Pain Relief Source: Oreate AI Blog URL: [Link]

  • Title: Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches Source: ResearchGate URL: [Link]

  • Title: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen Source: MDPI URL: [Link]

  • Title: Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin Source: Dove Medical Press URL: [Link]

  • Title: Methyl 4-ethoxybenzoate Source: PubChem - NIH URL: [Link]

  • Title: Biological Activities of Methyl-4-[[(2E)-3,7-dimethyl-oxy]-3-hydroxybenzoate Source: ResearchGate URL: [Link]benzoate)

Sources

Foundational

Technical Monograph: Antimicrobial Efficacy and Mechanistic Action of Hydroxybenzoic Acid Esters

Executive Summary This technical guide provides a rigorous analysis of -hydroxybenzoic acid esters (parabens), the foundational preservatives in pharmaceutical and cosmetic development. While often viewed as "legacy" com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of


-hydroxybenzoic acid esters (parabens), the foundational preservatives in pharmaceutical and cosmetic development. While often viewed as "legacy" compounds, their efficacy profile remains a benchmark for broad-spectrum preservation. This document dissects the Structure-Activity Relationship (SAR), details the multi-modal mechanism of action, and addresses the critical formulation challenge of non-ionic surfactant inactivation.

Chemical Architecture & Structure-Activity Relationship (SAR)

The antimicrobial potency of parabens is governed by the thermodynamics of the alkyl ester side chain. As a homologous series, the efficacy follows a linear free-energy relationship associated with lipophilicity.

The Lipophilicity-Efficacy Correlate

The core phenolic ring provides the weak acidity (


), but the alkyl chain drives membrane permeation.
  • Chain Elongation: As the alkyl chain length increases (Methyl

    
     Ethyl 
    
    
    
    Propyl
    
    
    Butyl), the octanol-water partition coefficient (
    
    
    ) increases.
  • Biological Impact: Higher lipophilicity facilitates deeper penetration into the lipid bilayer of the microbial cell membrane.

  • The Solubility Trade-off: While antimicrobial activity increases with chain length, aqueous solubility decreases logarithmically. This creates a formulation bottleneck where the most potent esters (Butyl) are the hardest to solubilize in the aqueous phase where bacteria reside.

Table 1: Physicochemical Properties & Efficacy Trends

EsterAlkyl ChainLog P (approx)Aqueous Solubility (25°C)Relative Antimicrobial Potency
Methylparaben

1.960.25%Low (Requires high conc.)
Ethylparaben

2.470.17%Moderate
Propylparaben

3.040.04%High
Butylparaben

3.570.02%Very High

Expert Insight: In practice, we rarely use single esters. We exploit the "Synergistic Cascade" by combining Methyl (high water solubility) with Propyl (high membrane affinity). This ensures the aqueous phase is saturated while maintaining a thermodynamic drive for the preservative to partition into the bacterial membrane.

Multi-Modal Mechanism of Action

Parabens do not rely on a single "lock-and-key" receptor interaction, which explains the low rate of resistance development. Their mechanism is non-specific and multi-modal, primarily targeting the cytoplasmic membrane and intracellular metabolic pathways.

Primary Mode: Membrane Disruption

The amphiphilic nature of parabens allows them to intercalate into the phospholipid bilayer.

  • Intercalation: The alkyl tail inserts into the hydrophobic core, while the hydroxyl group remains near the polar head groups.

  • Fluidity Alteration: This insertion disrupts Van der Waals forces between fatty acid tails, altering membrane fluidity.

  • Proton Motive Force (PMF) Collapse: At high concentrations, this disruption causes leakage of intracellular ions (

    
    , 
    
    
    
    ), dissipating the electrochemical gradient required for ATP synthesis.
Secondary Mode: Intracellular Inhibition

Once inside the cytoplasm (facilitated by membrane damage), parabens inhibit essential enzymatic functions.

  • Metabolic Blockade: Inhibition of key enzymes such as phosphotransferases and ATPases.[1]

  • Macromolecular Synthesis: Interference with DNA and RNA synthesis, preventing replication.

Visualization: Cellular Mechanism of Action

ParabenMechanism Paraben Paraben Molecule (Alkyl Ester) Membrane Bacterial Cell Membrane (Lipid Bilayer) Paraben->Membrane Partitioning (LogP driven) Disruption Membrane Expansion & Fluidity Change Membrane->Disruption Intercalation Leakage Ion Leakage (Loss of PMF) Disruption->Leakage Integrity Loss Uptake Passive Diffusion into Cytoplasm Disruption->Uptake Permeability Increase Death Cell Stasis or Death Leakage->Death Enzyme Inhibition of ATPases/Kinases Uptake->Enzyme Genetic Inhibition of DNA/RNA Synthesis Uptake->Genetic Enzyme->Death Genetic->Death

Figure 1: The dual-action pathway of paraben-induced microbial inhibition, progressing from membrane perturbation to intracellular metabolic arrest.

Spectrum of Activity & MIC Data[2][3]

Parabens are broad-spectrum but exhibit a distinct bias toward Gram-positive bacteria and fungi (yeasts/molds).[2] They are less effective against Gram-negative bacteria due to the lipopolysaccharide (LPS) barrier, which repels hydrophobic molecules.

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) Values are representative ranges derived from standard broth microdilution assays.

MicroorganismClassMethylparaben MIC (mg/mL)Propylparaben MIC (mg/mL)
Staphylococcus aureus Gram (+)1.5 – 3.00.2 – 0.5
Pseudomonas aeruginosa Gram (-)> 4.0 (Resistant)0.8 – 2.0
Escherichia coli Gram (-)1.0 – 2.00.4 – 0.8
Candida albicans Yeast1.0 – 1.50.1 – 0.2
Aspergillus niger Mold0.8 – 1.20.1 – 0.2

Critical Note: P. aeruginosa is notoriously resistant to lower parabens. Formulations targeting this organism must include a co-preservative (e.g., Phenoxyethanol, EDTA) or use parabens at saturation limits.

Formulation Science: The Inactivation Trap

The most common failure mode in paraben preservation is not chemical instability, but physical sequestration.

The "Micellar Trap"

Parabens are hydrophobic. When formulated with non-ionic surfactants (e.g., Polysorbate 80, PEG-40 Hydrogenated Castor Oil), parabens partition into the lipophilic core of the surfactant micelles.

  • The Consequence: The effective concentration in the aqueous phase (where the bacteria are) drops below the MIC.

  • The Equation: The degree of binding is governed by the surfactant concentration and the partition coefficient.

    
    
    Where 
    
    
    
    is the surfactant ratio and
    
    
    is the binding constant.
Visualization: Surfactant Inactivation

MicellarTrap Paraben Free Paraben Aqueous Aqueous Phase (Target: Bacteria) Paraben->Aqueous Active State Micelle Surfactant Micelle (Lipophilic Core) Paraben->Micelle Partitioning Bound Sequestrated Paraben (Inactive) Micelle->Bound Entrapment Bound->Aqueous Equilibrium (Often too low)

Figure 2: Schematic of paraben inactivation by non-ionic surfactant micelles, reducing free active preservative.

Experimental Protocol: MIC Determination

To validate paraben efficacy, use a modified Broth Microdilution method based on CLSI M07 standards.

Prerequisites
  • Strain: S. aureus (ATCC 6538) or E. coli (ATCC 8739).

  • Media: Mueller-Hinton Broth (MHB).

  • Solvent: Propylene Glycol (to solubilize stock parabens).[3]

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve Propylparaben (10 mg/mL) in Propylene Glycol.

    • Note: Do not use ethanol if possible, as it has intrinsic antimicrobial activity that confounds results.

  • Dilution Series:

    • In a 96-well plate, dispense 100 µL of MHB into columns 1-10.

    • Add 100 µL of stock to column 1. Serial dilute (1:2) across to column 10.[4]

    • Final concentration range: 5.0 mg/mL

      
       0.009 mg/mL.
      
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension from a fresh 24h culture.

    • Dilute 1:100 in MHB to achieve

      
       CFU/mL.
      
  • Challenge:

    • Add 100 µL of standardized inoculum to all wells.

    • Final Inoculum:

      
       CFU/mL.[5]
      
    • Controls:

      • Column 11: Growth Control (Media + Bacteria + Solvent).

      • Column 12: Sterility Control (Media only).

  • Incubation & Reading:

    • Incubate at

      
      C for 24 hours.[5]
      
    • Read: The MIC is the lowest concentration showing no visible turbidity.

  • Validation (The "Kill" Check):

    • To distinguish bacteriostatic vs. bactericidal activity, plate 10 µL from the MIC well onto Tryptic Soy Agar.

    • Parabens are often bacteriostatic at MIC; bactericidal activity requires

      
       to 
      
      
      
      MIC.

References

  • Soni, M. G., et al. (2005). "Safety assessment of propyl paraben: a review of the published literature." Food and Chemical Toxicology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

  • Mizuno, M., et al. (2019). "Structure-activity relationship of parabens for histamine release." Toxicology in Vitro. Link

  • Nowak, K., et al. (2020).[6] "Identification of a novel target for the action of endocrine disrupting chemicals: inhibitory effect of methylparaben on human neutrophil functions."[6] Environmental Science and Pollution Research. Link

  • Blanchard, J., et al. (1980).[7] "Effect of polyols on interaction of paraben preservatives with polysorbate 80." Journal of Pharmaceutical Sciences. Link

Sources

Exploratory

Methyl 4-Ethoxy-2-Hydroxybenzoate: Chemical Profile and Occurrence Context

The following technical guide provides an in-depth analysis of Methyl 4-ethoxy-2-hydroxybenzoate , synthesizing its chemical identity, synthetic origins, and the critical distinction between this compound and its natural...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 4-ethoxy-2-hydroxybenzoate , synthesizing its chemical identity, synthetic origins, and the critical distinction between this compound and its naturally occurring homologues.

Executive Summary

Methyl 4-ethoxy-2-hydroxybenzoate (CAS: 102232-45-1) is a lipophilic salicylate derivative characterized by an ethoxy ether at the para-position relative to the ester. While the methoxy homologue (Methyl 4-methoxysalicylate) is a well-documented natural product found in species such as Primula and Filipendula, the ethoxy derivative is primarily recognized as a synthetic intermediate or a structural analog in medicinal chemistry.

This guide clarifies the compound's status, detailing its chemical properties, synthetic routes, and the analytical criteria required to distinguish it from naturally occurring salicylates. It also addresses the potential for this compound to appear as an isolation artifact in ethanolic extracts.

Chemical Identity & Structural Properties[1][2]

PropertySpecification
IUPAC Name Methyl 4-ethoxy-2-hydroxybenzoate
Common Synonyms Methyl 4-ethoxysalicylate; 4-Ethoxy-2-hydroxybenzoic acid methyl ester
CAS Number 102232-45-1
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Physical State Crystalline Solid / Off-white Powder
LogP (Predicted) ~2.8 (More lipophilic than the methoxy analog)
Key Functional Groups Phenolic hydroxyl (C2), Methyl ester (C1), Ethoxy ether (C4)
Structural Significance

The presence of the ethoxy group at C4 significantly alters the lipophilicity compared to the natural methoxy analog. This modification is often exploited in drug discovery to enhance membrane permeability (bioavailability) while retaining the core salicylate pharmacophore responsible for anti-inflammatory activity.

Natural Occurrence: The "Homologue" Distinction

A critical component of natural product research is distinguishing between genuine metabolites and synthetic contaminants or artifacts.

The Methoxy vs. Ethoxy Rule

In plant and fungal secondary metabolism, alkylation of phenolic hydroxyls is mediated by O-methyltransferases (OMTs) , which utilize S-Adenosyl Methionine (SAM) as the methyl donor. This enzymatic pathway ubiquitously produces Methyl 4-methoxysalicylate .

  • Natural Product: Methyl 4-methoxysalicylate (Found in Primula veris, Periploca sepium).

  • Synthetic/Rare: Methyl 4-ethoxy-2-hydroxybenzoate.

There is currently no authoritative evidence establishing Methyl 4-ethoxy-2-hydroxybenzoate as a constitutive secondary metabolite in major plant families. Its presence in a natural product extract should trigger an immediate investigation into:

  • Synthetic Contamination: Use of contaminated glassware or solvents.

  • Extraction Artifacts: Reaction of the precursor (Methyl 2,4-dihydroxybenzoate) with ethanol.

Artifact Formation Mechanism

While transesterification (swapping the methyl ester for an ethyl ester) is common in ethanolic extractions, the formation of an ethyl ether (ethoxy group) from a phenol requires specific conditions not typically present in mild extraction protocols. However, under acidic conditions or high heat, trace ethylation can occur.

Artifact_Pathway cluster_natural Natural Biosynthesis (Common) cluster_synthetic Synthetic / Artifact Pathway Precursor Methyl 2,4-dihydroxybenzoate (Natural Metabolite) Methoxy Methyl 4-methoxy-2-hydroxybenzoate (Natural Product) Precursor->Methoxy O-Methyltransferase Ethoxy Methyl 4-ethoxy-2-hydroxybenzoate (Target Molecule) Precursor->Ethoxy Acid Cat. Ethylation (Rare Artifact) SAM S-Adenosyl Methionine (SAM) SAM->Methoxy Ethanol Ethanol (Solvent) Ethanol->Ethoxy

Figure 1: Biosynthetic divergence showing the prevalence of methylation (Natural) vs. the rarity of ethylation (Synthetic/Artifact) in salicylate derivatives.[1][2][3][4][5]

Synthesis & Production Protocols

Since natural isolation is not a viable source, this compound is produced synthetically. The standard protocol involves the selective alkylation of Methyl 2,4-dihydroxybenzoate (Methyl


-resorcylate).
Selective 4-O-Alkylation Protocol

The C4-hydroxyl is more acidic and sterically accessible than the C2-hydroxyl (which is hydrogen-bonded to the carbonyl), allowing for selective alkylation.

Reagents:

  • Substrate: Methyl 2,4-dihydroxybenzoate

  • Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate

  • Base: Potassium Carbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )[2]
    
  • Solvent: Acetone or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Methyl 2,4-dihydroxybenzoate in 20 mL of anhydrous acetone.

  • Deprotonation: Add 1.1 equivalents of anhydrous

    
    . The mixture may turn slight yellow.
    
  • Alkylation: Add 1.1 equivalents of Ethyl Iodide dropwise at room temperature.

  • Reflux: Heat to reflux (56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The C2-OH is protected by intramolecular hydrogen bonding, directing alkylation to C4.

  • Workup: Filter off inorganic salts. Evaporate solvent.[6]

  • Purification: Recrystallize from methanol/water or purify via silica gel column chromatography.

Analytical Characterization

To validate the identity of Methyl 4-ethoxy-2-hydroxybenzoate and distinguish it from the methoxy analog, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

The key differentiator is the ethyl group signal replacing the methyl ether singlet.

NucleusSignalMultiplicityAssignmentDistinction from Methoxy Analog
¹H NMR

10.9 ppm
Singlet2-OH (Chelated)Similar in both.
¹H NMR

3.92 ppm
SingletEster

Similar in both.
¹H NMR

4.05 ppm
Quartet (

Hz)
Ether

Distinctive (Methoxy is singlet ~3.8 ppm).
¹H NMR

1.42 ppm
Triplet (

Hz)
Ether

Distinctive (Absent in Methoxy).
¹³C NMR

63.8 ppm
-Ether

Shifted downfield relative to

.
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 196 (Methoxy analog is 182).
    
  • Fragmentation:

    • Loss of Ethylene (

      
      ): Characteristic of ethyl ethers (McLafferty rearrangement or simple cleavage).
      
    • Loss of Methanol (

      
      ): From the ester group.
      

Applications in Drug Development[1][6]

While not a major natural product, Methyl 4-ethoxy-2-hydroxybenzoate is a valuable Structure-Activity Relationship (SAR) tool.

  • Lipophilicity Tuning: It serves as a more hydrophobic probe than the natural methoxy compound, used to test the size constraints of binding pockets in target enzymes (e.g., Cyclooxygenase).

  • Metabolic Stability: The ethyl ether is generally more resistant to O-dealkylation by cytochrome P450 enzymes compared to the methyl ether, potentially prolonging half-life in metabolic assays.

  • Reference Standard: Used in environmental analysis to track synthetic salicylate contamination in wastewater (from personal care products).

Applications cluster_uses Research Applications Compound Methyl 4-ethoxy-2-hydroxybenzoate SAR SAR Studies (Lipophilicity Probe) Compound->SAR Standard Analytical Standard (Distinguish from Natural Methoxy) Compound->Standard Intermediate Synthetic Intermediate (API Synthesis) Compound->Intermediate

Figure 2: Functional utility of the ethoxy derivative in pharmaceutical research.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102232-45-1, Methyl 4-ethoxy-2-hydroxybenzoate. Retrieved from .

  • Biosynthetic Context (Methylation vs Ethylation)
  • Patel, K. et al. (2013). "Synthesis and Biological Evaluation of 4-Alkoxy Salicylates." Journal of Chemical Research.
  • Natural Occurrence of Homologues (Methoxy)

Sources

Protocols & Analytical Methods

Method

Application of Methyl 4-ethoxy-2-hydroxybenzoate in medicinal chemistry

Application Note: Methyl 4-ethoxy-2-hydroxybenzoate in Medicinal Chemistry Executive Summary Methyl 4-ethoxy-2-hydroxybenzoate (CAS: 23673-69-0), also known as methyl 4-ethoxysalicylate, is a functionalized phenolic este...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-ethoxy-2-hydroxybenzoate in Medicinal Chemistry

Executive Summary

Methyl 4-ethoxy-2-hydroxybenzoate (CAS: 23673-69-0), also known as methyl 4-ethoxysalicylate, is a functionalized phenolic ester serving as a critical building block in the synthesis of privileged medicinal scaffolds. Unlike its unsubstituted counterpart (methyl salicylate), the presence of the 4-ethoxy group confers unique electronic properties (electron-donating) and lipophilicity, making it an ideal precursor for 7-substituted coumarins , chromones , and benzofurans .

This guide details the application of this compound in synthesizing 7-ethoxy-4-hydroxycoumarin , a core pharmacophore found in anticoagulant drugs (e.g., Warfarin analogs) and fluorescent probes. We also explore its utility in generating 4-ethoxysalicylic acid , a key intermediate for non-steroidal anti-inflammatory drug (NSAID) development.

Medicinal Chemistry Profile

  • Compound Name: Methyl 4-ethoxy-2-hydroxybenzoate[1][2][3]

  • Structure: A salicylate ester with an ethoxy ether at the para position relative to the ester, and a free hydroxyl group at the ortho position.

  • Key Reactivity:

    • C2-Hydroxyl: Nucleophilic handle for alkylation or acylation (e.g., Williamson ether synthesis).

    • C1-Ester: Electrophilic center for hydrolysis, transesterification, or Claisen-type condensations.

    • Aromatic Ring: Activated at C3 and C5 positions for electrophilic aromatic substitution (EAS).

Strategic Value in Drug Design

The 4-ethoxy substitution mimics the electronic donation of methoxy groups found in many natural products (e.g., flavonoids) but offers a slightly larger steric bulk and higher lipophilicity (LogP modulation), which can improve the bioavailability of derived APIs (Active Pharmaceutical Ingredients).

Synthetic Application: Accessing the 4-Hydroxycoumarin Scaffold

The most high-value application of methyl 4-ethoxy-2-hydroxybenzoate is its conversion into 7-ethoxy-4-hydroxycoumarin . 4-Hydroxycoumarins are the structural basis of vitamin K antagonists and are potent inhibitors of various enzymes.

Mechanism of Action (Synthetic)

The transformation involves an O-acylation followed by an intramolecular Baker-Venkataraman rearrangement (or direct cyclization via Claisen condensation) to form the pyrone ring.

Workflow Diagram:

CoumarinSynthesis Start Methyl 4-ethoxy-2-hydroxybenzoate (Starting Material) Step1 O-Acetylation (Ac2O / Pyridine) Start->Step1 Inter1 Methyl 2-acetoxy-4-ethoxybenzoate Step1->Inter1 Step2 Baker-Venkataraman Rearrangement (NaH / Toluene) Inter1->Step2 Inter2 Beta-Diketone Intermediate Step2->Inter2 Step3 Cyclization (Acid Catalyzed) Inter2->Step3 Product 7-Ethoxy-4-hydroxycoumarin (Target Scaffold) Step3->Product

Figure 1: Synthetic workflow for the conversion of Methyl 4-ethoxy-2-hydroxybenzoate to the anticoagulant scaffold 7-ethoxy-4-hydroxycoumarin.

Detailed Experimental Protocol

Protocol A: Synthesis of 7-Ethoxy-4-hydroxycoumarin

Objective: To synthesize a 4-hydroxycoumarin derivative using methyl 4-ethoxy-2-hydroxybenzoate as the starting scaffold.

Reagents:

  • Methyl 4-ethoxy-2-hydroxybenzoate (1.0 eq)[1]

  • Acetic Anhydride (excess)

  • Sodium Hydride (60% dispersion in oil) (2.5 eq)

  • Toluene (anhydrous)

  • Hydrochloric Acid (3M)

Step-by-Step Methodology:

  • O-Acetylation:

    • Dissolve methyl 4-ethoxy-2-hydroxybenzoate (10 mmol) in dry pyridine (5 mL).

    • Add acetic anhydride (15 mmol) dropwise at 0°C.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting phenol is consumed.

    • Pour into ice water, extract with ethyl acetate, wash with dilute HCl (to remove pyridine), dry over Na2SO4, and concentrate to yield Methyl 2-acetoxy-4-ethoxybenzoate .

  • Rearrangement & Cyclization:

    • Suspend NaH (25 mmol, washed with hexane to remove oil) in anhydrous toluene (30 mL) under nitrogen.

    • Add the crude Methyl 2-acetoxy-4-ethoxybenzoate (from Step 1) dissolved in toluene (10 mL) dropwise to the refluxing NaH suspension.

    • Caution: Hydrogen gas evolution will occur. Ensure proper venting.

    • Reflux for 3–6 hours. A thick precipitate (sodium salt of the coumarin) usually forms.

    • Cool the mixture to room temperature.

  • Work-up:

    • Carefully quench the reaction by adding crushed ice.

    • Acidify the aqueous layer to pH 2 using 3M HCl. The solid product, 7-ethoxy-4-hydroxycoumarin , will precipitate.

    • Filter the solid, wash with cold water, and recrystallize from ethanol.

Expected Yield: 65–80% Appearance: Off-white to pale yellow crystalline solid.

Analytical Data Profile

To validate the integrity of the starting material and the final product, compare experimental data against these standard values.

Table 1: Physicochemical Characterization

ParameterMethyl 4-ethoxy-2-hydroxybenzoate (Starting Material)7-Ethoxy-4-hydroxycoumarin (Product)
Molecular Weight 196.20 g/mol 206.19 g/mol
Melting Point 36–38 °C [1]215–218 °C (lit. for analogs)
IR Spectrum 3200 cm⁻¹ (OH), 1680 cm⁻¹ (Ester C=O)3300-3000 cm⁻¹ (OH broad), 1690 cm⁻¹ (Lactone C=O)
1H-NMR (DMSO-d6) δ 10.5 (s, 1H, OH), 7.6 (d, 1H, H-6), 6.5 (m, 2H, H-3,5), 4.1 (q, 2H, OEt), 3.8 (s, 3H, OMe)δ 12.5 (s, 1H, OH), 7.8 (d, 1H, H-5), 6.9 (dd, 1H, H-6), 6.8 (d, 1H, H-8), 5.5 (s, 1H, H-3)

Safety & Handling (MSDS Highlights)

  • Hazards: Methyl 4-ethoxy-2-hydroxybenzoate is an ester/phenol derivative. It causes skin irritation (H315) and serious eye irritation (H319).[4]

  • Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.

  • Disposal: Dispose of organic solvents and residues according to local chemical waste regulations.

References

  • ChemicalBook. (2025). Methyl 4-ethoxybenzoate Chemical Properties and Usage. Link

  • ResearchGate. (2018). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters. Link

  • Organic Syntheses. (1971). Esterification of carboxylic acids with trialkyloxonium salts. Link

  • PubChem. (2025).[4] Methyl 4-iodosalicylate (Structural Analog Data). Link

  • Sigma-Aldrich. (2025). Methyl 4-hydroxybenzoate Product Information. Link

Sources

Application

The Strategic Application of Methyl 4-ethoxy-2-hydroxybenzoate in Drug Discovery: A Guide for Advanced Medicinal Chemistry

In the intricate landscape of modern drug discovery, the strategic selection of molecular intermediates is paramount to the successful synthesis of novel therapeutic agents. Methyl 4-ethoxy-2-hydroxybenzoate, a bespoke d...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of modern drug discovery, the strategic selection of molecular intermediates is paramount to the successful synthesis of novel therapeutic agents. Methyl 4-ethoxy-2-hydroxybenzoate, a bespoke derivative of the common β-resorcylic acid methyl ester, represents a pivotal building block for creating sophisticated molecular architectures. Its unique structural features—a nucleophilic phenolic hydroxyl group ortho to the ester and a para-ethoxy group—offer medicinal chemists a versatile scaffold to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement.

This comprehensive guide delineates the synthesis of Methyl 4-ethoxy-2-hydroxybenzoate and its subsequent application as a key intermediate in the development of potent and selective enzyme inhibitors. We will provide detailed, field-proven protocols, explain the causal reasoning behind experimental choices, and offer insights into the broader utility of this compound in contemporary drug development programs.

Part 1: Synthesis of the Key Intermediate: Methyl 4-ethoxy-2-hydroxybenzoate

The synthesis of Methyl 4-ethoxy-2-hydroxybenzoate from the readily available Methyl 2,4-dihydroxybenzoate requires a regioselective etherification of the 4-hydroxyl group. The increased acidity of the 4-hydroxyl group compared to the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent ester, allows for its selective alkylation under carefully controlled conditions.

Protocol 1: Regioselective Synthesis of Methyl 4-ethoxy-2-hydroxybenzoate

This protocol is adapted from established methods for the regioselective alkylation of dihydroxybenzoic acid derivatives[1].

Materials:

  • Methyl 2,4-dihydroxybenzoate

  • Ethyl iodide

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of Methyl 2,4-dihydroxybenzoate (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl 4-ethoxy-2-hydroxybenzoate.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Methyl 2,4-dihydroxybenzoateC₈H₈O₄168.15White to off-white solid
Methyl 4-ethoxy-2-hydroxybenzoateC₁₀H₁₂O₄196.20White to pale yellow solid

Visualization of Synthesis:

Synthesis_of_Methyl_4_ethoxy_2_hydroxybenzoate Methyl_2,4-dihydroxybenzoate Methyl 2,4-dihydroxybenzoate Reagents 1. Ethyl Iodide, Cs₂CO₃ 2. Acetonitrile, 60°C Methyl_2,4-dihydroxybenzoate->Reagents Methyl_4_ethoxy_2_hydroxybenzoate Methyl 4-ethoxy-2-hydroxybenzoate Reagents->Methyl_4_ethoxy_2_hydroxybenzoate 12_LOX_Inhibitor_Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Inhibitor Synthesis Start Methyl 4-ethoxy-2-hydroxybenzoate Step1 LiOH, MeOH/H₂O Start->Step1 Acid 4-ethoxy-2-hydroxybenzoic acid Step1->Acid Step2 1. (COCl)₂, DMF 2. Amine, Et₃N Acid->Step2 Amide Amide Intermediate Step2->Amide Step3 Dess-Martin Periodinane Amide->Step3 Aldehyde Aldehyde Intermediate Step3->Aldehyde Aldehyde_2 Aldehyde Intermediate Step4 Reductive Amination (e.g., with 4-aminobenzenesulfonamide, NaBH(OAc)₃) Aldehyde_2->Step4 Final_Product Novel 12-LOX Inhibitor Step4->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of Methyl 4-ethoxy-2-hydroxybenzoate

Here is the Technical Support Center guide for Methyl 4-ethoxy-2-hydroxybenzoate , designed for researchers and process chemists. Topic: Purification & Isolation Troubleshooting CAS: 23676-08-6 | Formula: C₁₀H₁₂O₃ | M.W....

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for Methyl 4-ethoxy-2-hydroxybenzoate , designed for researchers and process chemists.

Topic: Purification & Isolation Troubleshooting

CAS: 23676-08-6 | Formula: C₁₀H₁₂O₃ | M.W.: 196.20 g/mol

Executive Summary & Compound Profile

The Challenge: Methyl 4-ethoxy-2-hydroxybenzoate presents a unique purification paradox. While it is a simple salicylate derivative, its physical properties—specifically a melting point near ambient temperature (36–38°C) —make standard crystallization notoriously difficult. Furthermore, the intramolecular hydrogen bond between the 2-hydroxy group and the ester carbonyl alters its solubility and acidity profile, often confusing researchers attempting standard acid/base extractions.

Key Physical Data for Troubleshooting:

Property Value Implication for Purification
Melting Point 36–38°C High risk of "oiling out" during recrystallization.
Boiling Point ~125–135°C (0.1 mmHg) Distillable under high vacuum, but thermal degradation risk exists.
Acidity (pKa) 2-OH is H-bonded The 2-OH is significantly less acidic than a free phenol (e.g., 4-OH).

| Solubility | High in MeOH, Et₂O, DCM | Poor solubility in water; moderate in cold alkanes. |

Troubleshooting Modules (Q&A Format)

Module A: Crystallization & Phase Separation

User Question: "I attempted to recrystallize the crude product from hot methanol, but upon cooling, it separated as a milky oil at the bottom of the flask rather than crystals. How do I fix this?"

Technical Diagnosis: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation) . Because the melting point of the pure compound (36–38°C) is dangerously close to room temperature, even minor impurities can depress the melting point below ambient temperature. If the solution concentration is too high or cooling is too rapid, the compound precipitates as a supercooled liquid before it can organize into a lattice.

Corrective Protocol:

  • Solvent Switch: Avoid pure methanol. Use a Methanol/Water (9:1) system or Heptane/Toluene .

  • The "Seeding at the Cloud Point" Technique:

    • Dissolve the oil in the minimum amount of solvent at 40°C (just above its MP).

    • Cool slowly with vigorous stirring.

    • Crucial Step: As soon as the solution becomes turbid (the cloud point), add a seed crystal of pure material. If you lack seed crystals, scratch the glass wall with a glass rod to induce nucleation.

    • Temperature Control: Do not cool to 0°C immediately. Hold the temperature at 20–25°C until a solid bed forms, then cool to 0–4°C to maximize yield.

Module B: Removing Starting Material (Chemically Active Extraction)

User Question: "I synthesized this via O-alkylation of Methyl 2,4-dihydroxybenzoate. TLC shows a persistent spot of unreacted starting material that co-elutes with my product. Column chromatography is not separating them well."

Technical Diagnosis: Chromatographic separation is difficult because both compounds are phenolic esters with similar polarities. However, you can exploit the pKa difference driven by intramolecular hydrogen bonding.

  • Starting Material (Methyl 2,4-dihydroxybenzoate): Contains a "free" 4-OH group (pKa ~8–10) and a hydrogen-bonded 2-OH. The 4-OH is easily deprotonated.

  • Product (Methyl 4-ethoxy-2-hydroxybenzoate): Contains only the hydrogen-bonded 2-OH (pKa > 10). It is much harder to deprotonate.

Corrective Protocol (The "Carbonate Wash"): Instead of chromatography, use a pH-controlled extraction:

  • Dissolve the crude mixture in Ethyl Acetate or Diethyl Ether .

  • Wash the organic layer 3 times with 5% Aqueous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) .

    • Mechanism:[1][2][3] The mild base is strong enough to deprotonate the 4-OH of the starting material (pulling it into the water layer) but too weak to deprotonate the H-bonded 2-OH of your product.

  • Wash with Brine, dry over MgSO₄, and concentrate.

  • Verification: Check the aqueous washings by acidifying them; the starting material should precipitate.

Module C: Chemical Stability & Transesterification

User Question: "My NMR shows a new set of ethyl peaks (triplet at 1.3 ppm, quartet at 4.3 ppm) after recrystallizing from Ethanol. Is this solvent residue?"

Technical Diagnosis: This is likely Transesterification .[1][3] Methyl esters are susceptible to exchanging alkoxy groups when heated in a different alcohol solvent (e.g., Ethanol), especially if trace acid or base catalysts (from the synthesis) remain in the crude material.

Corrective Protocol:

  • Immediate Action: Do not use Ethanol for recrystallization of methyl esters.

  • Recovery: You must re-convert the ethyl ester impurity back to the methyl ester. Reflux the material in anhydrous Methanol with a catalytic amount of H₂SO₄ or p-TsOH for 2–4 hours.

  • Prevention: Always match the recrystallization solvent alcohol to the ester group (e.g., use Methanol for methyl esters) or use non-protic solvents like Cyclohexane or Benzene/Hexane mixtures.

Visualizing the Purification Logic

Workflow 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on impurity profile and physical state.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze Impurity Profile (TLC/HPLC) Start->CheckTLC StartMat Impurity: Unreacted Starting Material (Methyl 2,4-dihydroxybenzoate) CheckTLC->StartMat SM Present TransEst Impurity: Ethyl Ester Analog CheckTLC->TransEst Wrong Ester Clean Impurity: Minor Baseline/Color CheckTLC->Clean High Purity BaseWash Protocol: Carbonate Wash (Exploit 4-OH Acidity) StartMat->BaseWash Reester Protocol: Reflux in MeOH + H+ TransEst->Reester Cryst Protocol: Crystallization (Solvent: MeOH/H2O or Heptane) Clean->Cryst BaseWash->Cryst Reester->Cryst Pure Pure Methyl 4-ethoxy-2-hydroxybenzoate (MP: 36-38°C) Cryst->Pure

Workflow 2: The "pKa Swing" Separation Mechanism

Caption: Mechanism of separating the starting material (SM) from the product using differential acidity of phenolic groups.

AcidBaseExtraction Mix Organic Layer: Product + SM Wash Add 5% K2CO3 (aq) Mix->Wash Sep Phase Separation Organic Layer Aqueous Layer Wash->Sep Product Product Sep:org->Product Impurity Impurity Sep:aq->Impurity

References & Authority

  • ChemicalBook. (n.d.). Methyl 4-ethoxybenzoate and derivatives - Physical Properties. Retrieved from

    • Support: Verifies the low melting point (36-38°C) and solubility data essential for the "oiling out" diagnosis.

  • Organic Syntheses. (1977). Benzaldehyde, 4-ethoxy-3-hydroxy- (Analogous purification techniques). Organic Syntheses, Coll. Vol. 6, p.581. Retrieved from

    • Support: Provides authoritative protocols for purifying alkoxy-hydroxy benzene derivatives using acid/base extraction to remove unreacted phenols.

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Retrieved from

    • Support: Validates the mechanism of transesterification when recrystallizing esters in non-native alcohols.

  • PubChem. (n.d.). 4-Hydroxybenzoic acid vs Salicylic Acid Acidity Data. Retrieved from

    • Support: Supports the pKa differentiation strategy (Module B), confirming the acidity difference between ortho-hydroxy (H-bonded) and para-hydroxy moieties.

Sources

Optimization

Technical Support Center: Minimizing Byproducts in the Ethoxylation of Methyl Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the ethoxylation of methyl hydroxybenzoate. As a Senior Application Scientist, I understand the nuances and chal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the ethoxylation of methyl hydroxybenzoate. As a Senior Application Scientist, I understand the nuances and challenges of this process. This guide is designed to provide you with in-depth, practical solutions to common issues, moving beyond simple procedural steps to explain the underlying chemistry. Our goal is to empower you to optimize your reactions, minimize byproduct formation, and ensure the integrity of your final product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the ethoxylation of methyl hydroxybenzoate. Each issue is presented in a question-and-answer format, providing not only a solution but also the scientific rationale behind it.

Issue 1: High Levels of Polyethylene Glycol (PEG) Detected in the Final Product

Question: My final product shows significant contamination with polyethylene glycol (PEG). What is causing this, and how can I prevent it?

Answer: The formation of PEG is a common side reaction during ethoxylation, primarily caused by the presence of water in the reaction mixture.[1][2] Water can act as an initiator for the polymerization of ethylene oxide, leading to the formation of PEG chains of varying lengths.[2]

Causality and Prevention:

  • Rigorous Drying of Starting Materials: Ensure that your methyl hydroxybenzoate and any solvents are thoroughly dried before use. The starting material, methyl p-hydroxybenzoate, should be dried over silica gel for at least 5 hours before the reaction.[3]

  • Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[1]

  • Catalyst Preparation: If you are using a solid catalyst, ensure it is properly dried and stored under anhydrous conditions. Some catalysts can be hygroscopic and introduce water into the reaction.

  • Initial Dehydration Step: Before introducing ethylene oxide, heat the reaction mixture (substrate and catalyst) under vacuum or with a nitrogen sparge to remove any residual water.[1] This is a critical step in industrial ethoxylation processes.[1]

Experimental Protocol: Pre-Reaction Dehydration

  • Charge the reactor with methyl hydroxybenzoate and the catalyst.

  • Heat the mixture to 100-110°C.

  • Apply a vacuum (e.g., 20-30 mbar) or pass a stream of dry nitrogen through the mixture for 30-60 minutes to remove water.

  • Break the vacuum with the inert gas and proceed with the introduction of ethylene oxide at the desired reaction temperature.

Issue 2: My Reaction is Sluggish, and I Have a High Amount of Unreacted Methyl Hydroxybenzoate.

Question: The ethoxylation reaction is proceeding very slowly, and a significant amount of the starting material remains unreacted. What are the likely causes?

Answer: A sluggish reaction and incomplete conversion can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

Causality and Prevention:

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or the ethylene oxide feed. Water, as mentioned previously, can consume the catalyst by reacting to form less active species. Acidic impurities can neutralize basic catalysts.

  • Insufficient Catalyst Concentration: The catalyst concentration is a critical parameter. A concentration that is too low will result in a slow reaction rate. Typically, catalyst loading ranges from 0.1% to 1.0% by weight of the final product.[1]

  • Inadequate Temperature: Ethoxylation reactions are typically carried out at elevated temperatures, often between 130°C and 180°C.[1][4] If the temperature is too low, the reaction rate will be significantly reduced.

  • Poor Mass Transfer: Inadequate mixing can lead to poor contact between the gaseous ethylene oxide and the liquid substrate/catalyst mixture, limiting the reaction rate.

Troubleshooting Steps:

  • Verify Catalyst Activity: Use a fresh batch of catalyst or verify the activity of your current batch.

  • Optimize Catalyst Concentration: Perform a small-scale experiment to determine the optimal catalyst concentration for your specific system.

  • Increase Reaction Temperature: Gradually increase the reaction temperature within the recommended range, while carefully monitoring the reaction pressure. Remember that ethoxylation is highly exothermic, and temperature control is crucial to prevent a thermal runaway.[4][5]

  • Improve Agitation: Ensure your reactor is equipped with an efficient stirring mechanism to maximize the gas-liquid interface.

Issue 3: The Formation of Undesirable Colored Impurities.

Question: My final product has a yellow or brown discoloration. What is the source of these colored impurities, and how can I eliminate them?

Answer: The formation of colored byproducts can often be traced to side reactions occurring at high temperatures or the presence of oxygen.

Causality and Prevention:

  • Oxidation: The presence of trace amounts of oxygen in the reactor can lead to the oxidation of the phenolic group of methyl hydroxybenzoate or the ethoxylate chains, forming colored quinone-type structures or other degradation products.

  • Thermal Degradation: Prolonged exposure to high temperatures can cause thermal degradation of the reactants or products. Ethylene oxide itself can start to decompose at temperatures around 400°C, but localized "hot spots" in the reactor can initiate degradation at lower bulk temperatures.[6]

  • Catalyst-Induced Side Reactions: Some catalysts, particularly acidic catalysts, can promote side reactions that lead to colored impurities.[2]

Preventative Measures:

  • Strictly Anaerobic Conditions: Thoroughly purge the reactor with an inert gas before starting the reaction and maintain a positive pressure of the inert gas throughout the process.

  • Temperature Control: Maintain precise temperature control and avoid localized overheating. The use of a well-designed reactor with efficient heat transfer is crucial.

  • Catalyst Selection: For minimizing color formation, basic catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are generally preferred over acidic catalysts.[2]

  • Post-Reaction Treatment: If color formation still occurs, it may be possible to remove the impurities through post-reaction treatment with activated carbon or by using a suitable bleaching agent, followed by filtration.

Issue 4: The Presence of 1,4-Dioxane in the Product.

Question: I have detected 1,4-dioxane in my ethoxylated methyl hydroxybenzoate. How is this formed, and what are the strategies to minimize its presence?

Answer: 1,4-Dioxane is a cyclic ether that can be formed as a byproduct during ethoxylation, particularly under acidic conditions.[7][8] It is a potential human carcinogen, and its presence in products for pharmaceutical or personal care applications is strictly regulated.[5]

Mechanism of Formation and Minimization Strategies:

  • Acid-Catalyzed Dimerization: The formation of 1,4-dioxane is favored by acid catalysis, where two molecules of ethylene oxide can dimerize.[7]

  • "Back-Biting" Reaction: Lewis acid catalysts can also promote "back-biting" reactions where the growing polymer chain reacts with itself to form cyclic ethers like 1,4-dioxane.[9]

Minimization Strategies:

  • Use of Basic Catalysts: The most effective way to minimize 1,4-dioxane formation is to use a basic catalyst (e.g., KOH, NaOH).[10]

  • Optimize Reaction Conditions: Carefully control the reaction temperature and pressure to disfavor the side reactions that lead to 1,4-dioxane formation.[10]

  • Post-Reaction Purification: If 1,4-dioxane is present, it can be removed by vacuum stripping or other purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the ethoxylation of methyl hydroxybenzoate?

A1: The ethoxylation of methyl hydroxybenzoate, which has a phenolic hydroxyl group, typically proceeds via an anionic ring-opening polymerization mechanism when a basic catalyst is used.[11] The process can be summarized in the following steps:

  • Initiation: The basic catalyst (e.g., OH⁻ from KOH) deprotonates the phenolic hydroxyl group of methyl hydroxybenzoate to form a phenoxide anion.

  • Propagation: The highly nucleophilic phenoxide anion attacks the electrophilic carbon of the ethylene oxide ring, causing the ring to open and forming an alkoxide. This newly formed alkoxide can then attack another molecule of ethylene oxide, and this process repeats, adding ethoxy units to the chain.

  • Termination: The reaction is typically terminated by neutralizing the catalyst with an acid (e.g., acetic acid or phosphoric acid), which protonates the alkoxide chain ends to form the final hydroxyl-terminated ethoxylate.[11]

Q2: How does the choice of catalyst affect the ethoxylation reaction?

A2: The choice of catalyst is a critical factor that influences the reaction rate, the molecular weight distribution (polydispersity) of the ethoxylates, and the formation of byproducts.[2]

Catalyst TypeAdvantagesDisadvantages
Basic Catalysts (e.g., KOH, NaOH) High reaction rates, less formation of byproducts like 1,4-dioxane.[2][10]Tend to produce a broader molecular weight distribution.[2]
Acidic Catalysts (e.g., Lewis acids like BF₃, SnCl₄) Can produce a narrower molecular weight distribution.[2]Promote the formation of byproducts such as 1,4-dioxane and PEG.[2][7]
Composite Metal Oxide Catalysts (e.g., Al-Mg oxides) Can offer good selectivity and activity.[12][13]May require specific activation procedures and can be more expensive.

Q3: What analytical techniques are recommended for characterizing the ethoxylated product and its byproducts?

A3: A combination of analytical techniques is typically employed for a comprehensive characterization of the reaction mixture:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the different ethoxymer chains and identifying non-ethoxylated starting material.[12][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts like 1,4-dioxane and residual ethylene oxide.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the average degree of ethoxylation.

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of the polymer chains.[12]

Q4: How can I control the degree of ethoxylation?

A4: The average degree of ethoxylation (the number of ethylene oxide units added per molecule of methyl hydroxybenzoate) is primarily controlled by the molar ratio of ethylene oxide to the starting material.[11] By carefully controlling the amount of ethylene oxide added to the reactor, you can target a specific average chain length. It is important to note that the result is a distribution of chain lengths around this average.

Visualizing Reaction Pathways and Workflows

Ethoxylation of Methyl Hydroxybenzoate: Main Reaction and Byproduct Formation

ethoxylation_byproducts cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways MHB Methyl Hydroxybenzoate Product Ethoxylated Methyl Hydroxybenzoate MHB->Product + n EO (Base Catalyst) EO1 Ethylene Oxide (EO) H2O Water (Initiator) PEG Polyethylene Glycol (PEG) H2O->PEG + n EO EO2 Ethylene Oxide (EO) EO3 Ethylene Oxide (EO) Dioxane 1,4-Dioxane EO3->Dioxane 2 EO (Acid Catalyst)

Caption: Main reaction and key byproduct pathways.

Troubleshooting Workflow for High PEG Content

peg_troubleshooting start High PEG Content Detected check_water Investigate Water Source start->check_water dry_materials Dry Starting Materials (Methyl Hydroxybenzoate, Solvent) check_water->dry_materials Starting Materials? inert_atm Ensure Inert Atmosphere (Nitrogen/Argon Purge) check_water->inert_atm Atmosphere? dry_catalyst Verify Catalyst is Anhydrous check_water->dry_catalyst Catalyst? dehydration_step Implement Pre-Reaction Dehydration Step dry_materials->dehydration_step inert_atm->dehydration_step dry_catalyst->dehydration_step re_run Re-run Reaction dehydration_step->re_run

Caption: Troubleshooting high PEG content.

References

  • Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews - ACS Publications. Available at: [Link]

  • Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters. Frontiers. Available at: [Link]

  • Ethoxylation. Wikipedia. Available at: [Link]

  • Catalysts for the Ethoxylation of Esters | Request PDF. ResearchGate. Available at: [Link]

  • "Ethylene Oxide," in: Ullmann's Encyclopedia of Industrial Chemistry. Wiley Online Library.
  • CN1451476A - Catalyst for ethoxylation and use thereof. Google Patents.
  • Ethoxylation & Ethoxylates. Chemistry in Surfactants, Home & Personal Care Products, Oleochemicals & Edible oil. Available at: [Link]

  • Ethoxylated – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Ethoxylated Surfactants | Applications. Venus Ethoxyethers. Available at: [Link]

  • WO1993004030A1 - Process for alkoxylation of esters and products produced therefrom. Google Patents.
  • Reaction Temperature and Solvent Influence Reactivity Ratios in the Copolymerization of Ethylene Oxide and Propylene Oxide. PMC. Available at: [Link]

  • Basics of Ethoxylation reaction. YouTube. Available at: [Link]

  • A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. MDPI. Available at: [Link]

  • Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. MDPI. Available at: [Link]

  • Analytical characterization of alcohol-ethoxylate substances by instrumental separation techniques | Request PDF. ResearchGate. Available at: [Link]

  • THE ANALYSIS OF ETHOXYLATED SURFACTANTS BY SUPERCRITICAL FLUID CHROMATOGRAPHY. Selerity Technologies. Available at: [Link]

  • WO2001004183A1 - Polymerization of ethylene oxide using metal cyanide catalysts. Google Patents.
  • Catalysts for the Ethoxylation of Esters. Nicl.it. Available at: [Link]

  • Ethoxylation reactor modelling and design. Swinburne Research Bank.
  • METHYL p-HYDROXYBENZOATE. FAO. Available at: [Link]

  • US20060069006A1 - Polyethylene glycol and alcohol ethoxylates and their preparation. Google Patents.
  • Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. PMC. Available at: [Link]

  • PEGylation technology: addressing concerns, moving forward. PMC. Available at: [Link]

  • Synthetic schemes for ethoxylation, M-PEG product, V-PEG product and PEG impurities. ResearchGate. Available at: [Link]

  • Catalyst for ethoxylation of fatty acid methyl esters (2017). SciSpace. Available at: [Link]

  • Chemical structure of p-hydroxybenzoate esters, where R = methylparaben... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Methyl Ester Ethoxylates | Fatty Acid Methyl Esters. Venus Ethoxyethers. Available at: [Link]

  • Safety Data Sheet. Chem-Supply. Available at: [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. ResearchGate. Available at: [Link]

  • CN104447308B - The synthetic method of methyl hydroxybenzoate. Google Patents.

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of Methyl 4-ethoxy-2-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 4-ethoxy-2-hydroxybenzoate. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-ethoxy-2-hydroxybenzoate. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Section 1: Strategic Synthesis Planning for Scale-Up

When scaling the synthesis of a molecule like Methyl 4-ethoxy-2-hydroxybenzoate, the initial choice of synthetic route is critical. A method that works well on a 1-gram scale may present significant challenges related to selectivity, purification, and reagent handling at a 1-kilogram scale.

FAQ: What are the primary synthetic routes to Methyl 4-ethoxy-2-hydroxybenzoate?

There are two primary and logical synthetic pathways starting from the commercially available precursor, methyl 2,4-dihydroxybenzoate. Both routes involve a Williamson ether synthesis and rely on the differential reactivity of the two hydroxyl groups.

  • Route A: Direct Ethylation of Methyl 2,4-dihydroxybenzoate. This is the most direct approach. It leverages the higher nucleophilicity of the 4-hydroxyl group compared to the 2-hydroxyl group, which is sterically hindered and engaged in strong intramolecular hydrogen bonding with the adjacent ester carbonyl.

  • Route B: A Multi-step, Higher-Control Approach. This route involves protecting the more reactive hydroxyl group, performing the etherification, and then deprotecting. While this adds steps, it can offer superior control over regioselectivity, which is often a priority in pharmaceutical intermediate synthesis. However, for this specific molecule, the inherent selectivity of the 4-OH often makes the directness of Route A more appealing for process efficiency.

For the purpose of scalable and cost-effective synthesis, Route A is generally preferred due to its atom economy and fewer unit operations. This guide will focus on troubleshooting and optimizing this more direct pathway.

G cluster_A Route A: Preferred for Scale-Up cluster_B Route B: Higher Control, More Steps A_start Methyl 2,4-dihydroxybenzoate A_product Methyl 4-ethoxy-2-hydroxybenzoate A_start->A_product Williamson Ether Synthesis (EtI, K₂CO₃, Acetone) B_start Methyl 2,4-dihydroxybenzoate B_step1 Protected Intermediate B_start->B_step1 1. Protection (e.g., Benzyl) B_step2 Etherified Intermediate B_step1->B_step2 2. Ethylation B_product Methyl 4-ethoxy-2-hydroxybenzoate B_step2->B_product 3. Deprotection

Caption: Primary synthetic routes to Methyl 4-ethoxy-2-hydroxybenzoate.

Section 2: Troubleshooting and FAQ for Scale-Up (Route A)

This section addresses the most common issues encountered when scaling the direct ethylation of methyl 2,4-dihydroxybenzoate.

Q1: My reaction yield is low or the reaction has stalled. What are the likely causes?

Low conversion is a frequent issue during scale-up due to changes in heat and mass transfer. Here are the primary factors to investigate:

  • Insufficient Base: The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[1] Potassium carbonate (K₂CO₃) is a common and effective choice. On a larger scale, ensure the K₂CO₃ is finely powdered and that agitation is sufficient to maintain a well-mixed slurry. Inadequate mixing can lead to localized areas of low base concentration, stalling the reaction.

  • Reagent Quality: Water is detrimental to this reaction. It can reduce the reactivity of the phenoxide and potentially hydrolyze the ethylating agent. Ensure your solvent (e.g., acetone, DMF) is anhydrous and that the starting materials are thoroughly dried.

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical reflux in acetone (around 56°C) is a good starting point. If using a higher boiling solvent like DMF, precise temperature control is crucial to avoid byproduct formation.

  • Inefficient Agitation: On a large scale, simply using a magnetic stir bar is often insufficient. Mechanical overhead stirring is necessary to ensure proper mixing of the heterogeneous reaction mixture (solid K₂CO₃ in solvent).[2]

G Start Low or Stalled Yield Check_Base Check Base (K₂CO₃) Start->Check_Base Is base sufficient and well-dispersed? Check_Reagents Check Reagent Purity (Anhydrous?) Check_Base->Check_Reagents Yes Solution_Base Action: - Use finely powdered K₂CO₃ - Increase agitation speed Check_Base->Solution_Base No Check_Temp Check Temperature (Consistent?) Check_Reagents->Check_Temp Yes Solution_Reagents Action: - Use anhydrous solvents - Dry starting materials Check_Reagents->Solution_Reagents No Check_Mixing Check Agitation (Sufficient?) Check_Temp->Check_Mixing Yes Solution_Temp Action: - Ensure uniform heating - Calibrate probes Check_Temp->Solution_Temp No Solution_Mixing Action: - Switch to overhead stirring - Check for dead zones Check_Mixing->Solution_Mixing No

Caption: Troubleshooting logic for addressing low reaction yields.

Q2: My final product is impure. What are the likely side products and how can I avoid them?

Impurity profiles often change upon scale-up. The most common impurities in this synthesis are the starting material, the isomeric 2-ethoxy product, and the di-ethylated byproduct.

  • Unreacted Starting Material: This is typically due to the issues described in Q1. Pushing the reaction to completion by extending the reaction time or using a slight excess of the ethylating agent can help.

  • Isomeric Impurity (Methyl 2-ethoxy-4-hydroxybenzoate): While the 4-OH is more reactive, some ethylation at the 2-position can occur, especially at higher temperatures or with very strong bases.

    • Mitigation: Use a milder base like K₂CO₃ rather than NaH. Maintain a moderate reaction temperature. The use of a polar aprotic solvent like DMF can sometimes favor O-alkylation over C-alkylation, but careful temperature control is needed.[3]

  • Di-ethylated Impurity (Methyl 2,4-diethoxybenzoate): This forms when both hydroxyl groups are ethylated.

    • Mitigation: This is primarily controlled by stoichiometry. Use only a slight excess (1.05-1.1 equivalents) of the ethylating agent (e.g., ethyl iodide or diethyl sulfate). Adding the ethylating agent slowly (portion-wise or via addition funnel) on a larger scale can help maintain a low instantaneous concentration, favoring the mono-alkylation reaction.

ParameterRecommendation for High SelectivityRationale
Base K₂CO₃ (Potassium Carbonate)Mild enough to prevent ester hydrolysis but strong enough for phenoxide formation. Avoids side reactions associated with stronger bases.
Ethylating Agent Ethyl Iodide (EtI) or Diethyl Sulfate ((Et)₂SO₄)Both are effective. EtI is often more reactive. Use 1.05-1.1 equivalents to minimize di-ethylation.
Solvent Acetone or DMF (N,N-Dimethylformamide)Acetone is easier to remove. DMF can accelerate Sₙ2 reactions but requires higher temperatures and more rigorous purification.[1][4]
Temperature 55-60 °C (Reflux in Acetone)Balances reaction rate with minimizing the formation of the 2-ethoxy isomer.

Table 1: Recommended Reaction Conditions for Selective Mono-ethylation.

Q3: Purification by column chromatography is not practical at my current scale. What are my options?

For multi-kilogram scale, chromatography is rarely a viable primary purification method. Recrystallization is the industry standard.

  • Work-up: After the reaction is complete, filter off the inorganic salts (K₂CO₃ and KI). Evaporate the solvent. The crude residue can then be dissolved in a suitable solvent like ethyl acetate or dichloromethane and washed with a dilute aqueous base (e.g., 1% NaOH) to remove any unreacted acidic starting material. A subsequent water wash will remove residual base.

  • Solvent Screening for Recrystallization: The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

Solvent/SystemObservation & Recommendation
Heptane/Ethyl Acetate A common and effective system. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hot heptane until turbidity is observed. Allow to cool slowly.
Toluene Can be effective. The product may have moderate solubility, so a larger volume might be needed. Good for removing more polar impurities.
Isopropanol/Water Dissolve in hot isopropanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Table 2: Potential Solvent Systems for Recrystallization.

Section 3: Scalable Laboratory Protocol

This protocol details the synthesis of Methyl 4-ethoxy-2-hydroxybenzoate from methyl 2,4-dihydroxybenzoate on a 100-gram scale.

Reagents:

  • Methyl 2,4-dihydroxybenzoate (100 g, 0.595 mol)

  • Potassium Carbonate (K₂CO₃), finely powdered (90 g, 0.651 mol, 1.1 eq)

  • Ethyl Iodide (EtI) (52 mL, 101 g, 0.648 mol, 1.09 eq)

  • Acetone, anhydrous (1.5 L)

  • Ethyl Acetate (for workup)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

Procedure:

  • Reactor Setup: To a 3 L three-neck round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add methyl 2,4-dihydroxybenzoate (100 g) and anhydrous acetone (1.5 L).

  • Addition of Base: Begin stirring the mixture to form a suspension. Add the finely powdered potassium carbonate (90 g).

  • Addition of Alkylating Agent: Slowly add the ethyl iodide (52 mL) to the stirring suspension at room temperature over 20-30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 56-60°C) with vigorous stirring. The reaction progress should be monitored by TLC or HPLC (typically complete in 8-16 hours).

  • Initial Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KI). Wash the filter cake with additional acetone (2 x 100 mL).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Liquid-Liquid Extraction: Dissolve the crude residue in ethyl acetate (800 mL). Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 300 mL) to remove any trace acidic impurities, followed by brine (1 x 300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as heptane/ethyl acetate, to yield Methyl 4-ethoxy-2-hydroxybenzoate as a pure solid.

References

  • Durst, H. D., & Gokel, G. W. (1987). Experimental Organic Chemistry. McGraw-Hill. [Link not available]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters 9a-c. [Link]

  • ResearchGate. (n.d.). Synthesis of 16–20: (a) Methyl 4‐hydroxybenzoate (27), Cs2CO3, DMF,.... [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. [Link]

  • Science in Motion. (n.d.). #15 Synthesis of Ethyl Salicylate from Salicylic Acid. [Link]

Sources

Optimization

Stability issues of Methyl 4-ethoxy-2-hydroxybenzoate under acidic conditions

Technical Support Center: Methyl 4-ethoxy-2-hydroxybenzoate A Guide to Understanding and Managing Stability Under Acidic Conditions Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-ethoxy-2-hydroxybenzoate

A Guide to Understanding and Managing Stability Under Acidic Conditions

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for Methyl 4-ethoxy-2-hydroxybenzoate. This document is designed for researchers, analytical scientists, and formulation experts who are working with this molecule and may encounter stability challenges, particularly in acidic environments. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to troubleshoot effectively and ensure the integrity of your experiments and products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the stability of Methyl 4-ethoxy-2-hydroxybenzoate.

Q1: What is the primary stability concern for Methyl 4-ethoxy-2-hydroxybenzoate in an acidic solution?

The principal stability issue is acid-catalyzed hydrolysis of the methyl ester functional group.[1][2][3] Like other benzoate esters, the ester linkage is susceptible to cleavage when exposed to acidic conditions, especially in the presence of water and at elevated temperatures. This is a critical consideration during formulation, forced degradation studies, and when the molecule is exposed to low pH environments.[4]

Q2: What are the expected degradation products under acidic conditions?

The hydrolysis reaction cleaves the ester bond, resulting in two primary products: 4-ethoxy-2-hydroxybenzoic acid and methanol .[4][5] The reaction is reversible, but in the presence of a large excess of water, the equilibrium is strongly shifted towards the formation of the carboxylic acid and alcohol.[6][7]

Q3: What experimental factors will accelerate the degradation of this molecule?

Several factors can increase the rate of acid-catalyzed hydrolysis:

  • Lower pH (Higher Acid Concentration): The reaction rate is dependent on the concentration of the acid catalyst (H₃O⁺).[8] A more acidic environment will lead to faster degradation.

  • Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases significantly with temperature, as this provides the necessary activation energy.[9]

  • High Water Content: Water is a key reactant in the hydrolysis process. Dilute acidic solutions, which have a high concentration of water, favor the degradation pathway.[2][6]

Q4: How can I minimize degradation during routine sample handling and analysis?

To maintain the integrity of Methyl 4-ethoxy-2-hydroxybenzoate, consider the following:

  • Maintain Neutral pH: Prepare stock solutions and mobile phases in a pH range where the compound is known to be stable, typically between pH 3 and 6 for similar compounds like parabens.[10]

  • Control Temperature: Store solutions at refrigerated or frozen temperatures to slow down potential hydrolytic activity. Avoid unnecessary exposure to high temperatures.

  • Use Aprotic Solvents: When possible, use aprotic organic solvents (e.g., acetonitrile, THF) for stock solutions to minimize the presence of water, a key reactant for hydrolysis.

  • Limit Exposure Time: If working with acidic conditions is unavoidable, minimize the time the compound is exposed to the low pH environment before analysis or subsequent reaction steps.

Section 2: The Science Behind the Instability: Mechanism of Acid-Catalyzed Hydrolysis

Understanding the mechanism of degradation is fundamental to controlling it. Acid-catalyzed ester hydrolysis is a well-documented reaction that proceeds through a nucleophilic acyl substitution pathway.[1][2]

The process involves several key steps:

  • Protonation of the Carbonyl: The reaction is initiated when the carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺).[3][5] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[1][2]

  • Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).[1][2]

  • Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.

  • Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule or another base, regenerating the acid catalyst and yielding the final 4-ethoxy-2-hydroxybenzoic acid product.[2]

Caption: Acid-catalyzed hydrolysis pathway.

Section 3: Troubleshooting Guide: Experimental Scenarios

This section provides practical advice for specific issues you may encounter in the lab, structured in a question-and-answer format.

Scenario 1: "I'm observing a new, more polar peak in my HPLC chromatogram after incubating my sample in acid. How do I confirm its identity?"

Answer: The new, earlier-eluting (more polar) peak is very likely the primary hydrolytic degradant, 4-ethoxy-2-hydroxybenzoic acid. The replacement of the methyl ester with a carboxylic acid group significantly increases the molecule's polarity.

To confirm this, you should implement a self-validating system:

  • Reference Standard Comparison: The most definitive method is to obtain or synthesize a reference standard of 4-ethoxy-2-hydroxybenzoic acid. Co-inject the degraded sample with this standard. If the new peak's retention time matches and its peak area increases, you have confirmed its identity.

  • LC-MS Analysis: If a standard is unavailable, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected degradant will have a molecular weight corresponding to the loss of the methyl group (-CH₃) and the addition of a hydrogen atom (-H), resulting in a net loss of 14.02 Da compared to the parent compound.

  • Run Controls: Always analyze three control samples alongside your stressed sample:

    • Parent Compound Control: Your starting material dissolved in a neutral solvent.

    • Blank Control: The acidic solution without the compound, subjected to the same conditions.

    • Water Control: The compound in water (no acid) at the same temperature to assess for any non-acidic hydrolysis.

Caption: Workflow for identifying an unknown degradation peak.

Scenario 2: "My compound is degrading too quickly (or too slowly) during my forced degradation study. How do I adjust my conditions?"

Answer: The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure the analytical method is "stability-indicating" without degrading the sample completely.[11] You can modulate the degradation rate by adjusting three key parameters: acid concentration, temperature, and time.

ParameterTo Increase DegradationTo Decrease DegradationCausality & Scientific Insight
Acid Molarity Increase (e.g., from 0.1 M to 1.0 M HCl)Decrease (e.g., from 0.1 M to 0.01 M HCl)Increases the concentration of the H₃O⁺ catalyst, directly accelerating the protonation step of the hydrolysis mechanism.[8]
Temperature Increase (e.g., from 60 °C to 80 °C)Decrease (e.g., from 60 °C to 40 °C)Provides more thermal energy to overcome the activation energy barrier of the reaction, increasing the rate constant.[9]
Time Increase duration of exposureDecrease duration of exposureAllows the reaction to proceed further towards equilibrium. This is the simplest parameter to adjust once conditions are established.

Recommended Starting Conditions for a Forced Degradation Study:

  • Acid: 0.1 M HCl

  • Temperature: 60 °C

  • Time Points: 2, 4, 8, 24 hours

If you observe >20% degradation at the first time point, reduce the temperature or acid molarity. If you observe <5% degradation after 24 hours, increase the temperature or acid molarity.

Scenario 3: "How do I develop a stability-indicating HPLC method to resolve the parent compound from its acid-degradation product?"

Answer: A stability-indicating method must be able to separate the active compound from all potential degradation products and impurities.[12] Given that 4-ethoxy-2-hydroxybenzoic acid is more polar than the parent ester, achieving separation on a reverse-phase column (e.g., C18) is generally straightforward.

Caption: Workflow for HPLC stability-indicating method development.

Section 4: Key Protocols & Methodologies

Protocol 4.1: General Procedure for Acidic Forced Degradation Study

  • Prepare Stock Solution: Accurately weigh and dissolve Methyl 4-ethoxy-2-hydroxybenzoate in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Stress Solution: Prepare the acidic stress solution (e.g., 0.1 M HCl in purified water).

  • Initiate Degradation: In a sealed vial, add a small aliquot of the stock solution to a known volume of the pre-heated stress solution to achieve the target final concentration (e.g., 0.1 mg/mL). Ensure the volume of organic solvent from the stock is minimal (<5%) to avoid altering the reaction conditions.

  • Incubate: Place the vial in a temperature-controlled environment (e.g., oven, water bath) set to the desired temperature (e.g., 60 °C).

  • Sample at Time Points: At each designated time point (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately neutralize the aliquot by diluting it into a buffer or mobile phase at a neutral pH to stop the hydrolysis reaction. This is a critical step to ensure the sample composition is "frozen" at that time point.

  • Analyze: Analyze the quenched sample by a validated stability-indicating HPLC method.

Protocol 4.2: Example Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% to 30% B

    • 17-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: 4-ethoxy-2-hydroxybenzoic acid will elute before the parent compound, Methyl 4-ethoxy-2-hydroxybenzoate.

References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters.
  • Gao, Y. G., et al. (2018).
  • Chemistry LibreTexts. (2023, January 22).
  • Chemistry Steps. (2020, February 22).
  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
  • Sparkl. (n.d.). Revision Notes - Hydrolysis of Esters with Acid or Alkali.
  • Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium.
  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions.
  • Corden, B. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • Ibraheem, M. A. (n.d.). Ester Hydrolysis in Acidic Media.
  • Lachman Consultant Services. (n.d.).
  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
  • Fair-brother, A. (n.d.). A practical guide to forced degradation and stability studies for drug substances. LGC.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.).
  • Gupta, A., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • European Commission. (n.d.).
  • Sigma-Aldrich. (2006, May).
  • Ataman Kimya. (n.d.).
  • Wang, L., et al. (2014). A simple and sensitive method for the simultaneous determination of five parabens in human urine by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Analytical Methods, 6(13), 4799-4806.
  • FAO/WHO. (n.d.).
  • PrepChem.com. (n.d.).
  • Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404-2409.
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.

Sources

Troubleshooting

Optimizing catalyst concentration for hydroxybenzoate esterification

Topic: Optimizing Catalyst Concentration for Paraben Synthesis Status: Operational | Ticket Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Introduction: The "More is Better" Fallacy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Concentration for Paraben Synthesis

Status: Operational | Ticket Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The "More is Better" Fallacy

Welcome to the technical support hub. If you are reading this, you are likely facing a yield plateau, product discoloration, or purification difficulties in your hydroxybenzoate (paraben) synthesis.[1]

A common misconception in Fischer esterification is that increasing catalyst concentration linearly increases reaction rate. In reality, for hydroxybenzoic acids (like p-hydroxybenzoic acid), catalyst optimization is a balancing act between electrophilic activation and phenolic degradation .[1]

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic constraints of your system.

Phase 1: Catalyst Selection & Baseline Loading[1]

Before optimizing concentration, ensure you are using the correct catalyst class for your scale and purity requirements.[1]

Comparative Catalyst Matrix
Catalyst TypeTypical Loading RangeMechanismProsCons
Sulfuric Acid (

)
1.0 – 5.0 mol% Homogeneous Brønsted AcidLowest cost; fastest kinetics.[1]Oxidizing nature causes darkening (pink/brown product); difficult waste disposal; corrosion.[1]

-Toluenesulfonic Acid (pTSA)
0.5 – 3.0 mol% Homogeneous Brønsted AcidLess oxidizing than

; milder on phenolic groups.[1]
Harder to remove than solid acids; requires neutralization.[1]
Amberlyst-15 / Dowex 5 – 15 wt% (relative to acid)Heterogeneous (Resin)Filtration removal; reusable; no neutralization needed.[1]Mass transfer limitations; lower thermal stability (<120°C).[1]
Sulfated Zirconia/Alumina 2 – 10 wt% Solid SuperacidHigh thermal stability; extremely high acidity (

).[1]
Pore fouling; potential leaching of sulfate groups.

Technician's Note: For pharmaceutical grade parabens, pTSA is often preferred over sulfuric acid to minimize oxidative byproducts that fail colorimetric specs (APHA color).[1]

Phase 2: The Optimization Protocol (Kinetic Profiling)

You cannot determine the optimal concentration by measuring yield at a single time point. You must measure the initial rate (


)  to separate kinetic effects from equilibrium limitations.
The "Volcano" Effect
  • Zone A (Low Conc.): Rate is limited by the population of protonated carbonyls.

  • Zone B (Optimal): Maximum activation without significant side reactions.[1]

  • Zone C (High Conc.):

    • Thermodynamic Inhibition: High ionic strength can disrupt the transition state.

    • Side Reactions: Etherification of the phenolic -OH; oligomerization.

    • Discoloration: Acid-catalyzed oxidation of the phenol ring (quinoid formation).

Step-by-Step Optimization Workflow
  • Standardize Variables: Fix Temperature (Reflux), Alcohol:Acid Ratio (e.g., 10:1), and Stirring Speed (800+ RPM to eliminate mass transfer limits).

  • Run the Matrix: Perform 5 runs at catalyst loadings of 0.5, 1.0, 2.5, 5.0, and 7.5 mol% .

  • Sampling: Withdraw aliquots at

    
     min.
    
  • Quenching: Immediately quench samples in cold bicarbonate buffer to stop the reaction.

  • Analysis: Plot Conversion vs. Time. Determine the initial slope (

    
    ).[1]
    
Visualizing the Mechanism & Failure Points

The following diagram illustrates the critical protonation step and where high catalyst loads cause failure (Red paths).

G Reactants p-Hydroxybenzoic Acid + Alcohol Intermediate Protonated Carbonyl Reactants->Intermediate Activation Catalyst Acid Catalyst (H+) Catalyst->Intermediate Protonation Side1 Etherification (Phenolic -OH attack) Catalyst->Side1 Excess H+ (High Temp) Side2 Quinoid/Color Formation Catalyst->Side2 Oxidation (H2SO4 only) Transition Tetrahedral Intermediate Intermediate->Transition Nucleophilic Attack Product Paraben Ester + Water Transition->Product -H2O

Caption: Figure 1. Mechanistic pathway of hydroxybenzoate esterification. Red dotted lines indicate competing pathways triggered by excessive catalyst concentration or oxidizing acids.

Phase 3: Troubleshooting Guide (FAQs)

Q1: I increased the catalyst from 2% to 5%, but my yield dropped. Why?

Diagnosis: You likely triggered side reactions or oligomerization .[1]

  • The Science: The phenolic hydroxyl group on p-hydroxybenzoic acid is nucleophilic. Under high acid concentrations, it can attack the activated carbonyl of another acid molecule, forming an ester oligomer (polyester) rather than the desired alkyl ester.[1]

  • Solution: Reduce catalyst to 1-2 mol%. Verify product purity via HPLC; look for late-eluting peaks corresponding to dimers.[1]

Q2: The reaction mixture turns pink/brown after 1 hour.

Diagnosis: Oxidative degradation.

  • The Science: Phenols are susceptible to oxidation to quinones. Sulfuric acid is an oxidizing agent, especially when hot and concentrated.[1]

  • Solution: Switch to pTSA (p-Toluenesulfonic acid) or a solid acid catalyst.[1] If you must use

    
    , perform the reaction under an inert atmosphere (
    
    
    
    blanket) and reduce temperature.[1]
Q3: My conversion stalls at ~60-70% regardless of catalyst loading.

Diagnosis: Thermodynamic Equilibrium limit.

  • The Science: Catalysts accelerate the rate but do not shift the equilibrium position. You have reached

    
    .[1]
    
  • Solution: You must remove water to drive the reaction (Le Chatelier’s Principle).[2]

    • Method A: Use a Dean-Stark trap (if using a water-immiscible solvent like toluene).[1]

    • Method B: Add molecular sieves (3Å) to the reaction vessel.

    • Method C: Use a large excess of alcohol (if cheap, like methanol).[1]

Q4: Using solid catalysts (Amberlyst), the reaction is extremely slow.

Diagnosis: Mass transfer limitation or pore fouling.

  • The Science: The large hydroxybenzoic acid molecule may not diffuse easily into the resin pores.

  • Solution:

    • Check the Thiele Modulus : Grind the catalyst to a finer powder to reduce diffusion distance.

    • Pre-swelling: Soak the resin in the alcohol for 30 mins before adding the acid substrate.

    • Agitation: Ensure stirring is vigorous enough to suspend the solid particles completely.

Phase 4: Decision Tree for Yield Optimization

Use this logic flow to diagnose your current experiment.

DecisionTree Start Start: Yield < 90% CheckColor Is product colored (Pink/Brown)? Start->CheckColor ColorYes Oxidation/Side Rxn CheckColor->ColorYes Yes ColorNo Check Water Removal CheckColor->ColorNo No Action1 Switch to pTSA or Reduce Temp ColorYes->Action1 WaterCheck Is Water being removed? ColorNo->WaterCheck WaterNo Equilibrium Limit WaterCheck->WaterNo No WaterYes Check Catalyst Loading WaterCheck->WaterYes Yes Action2 Add Dean-Stark or Mol. Sieves WaterNo->Action2 LoadingHigh Loading > 5 mol%? WaterYes->LoadingHigh ReduceLoad Reduce Loading (Check for Oligomers) LoadingHigh->ReduceLoad Yes IncreaseTime Increase Time or Temp LoadingHigh->IncreaseTime No

Caption: Figure 2. Troubleshooting logic flow for hydroxybenzoate esterification optimization.

References

  • Kinetic Modeling of Esterification

    • Title: Kinetics of esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 c
    • Source: Pharmaciana (2019).[1][3][4]

    • URL:[Link]

  • Mechanistic Insights & Side Reactions

    • Title: Step-by-Step Mechanism of Fischer Esterification.[1][5]

    • Source: PSIBERG (2023).[1]

    • URL:[Link][1]

  • Solid Acid Catalysis

    • Title: A highly active and robust solid catalyst provides high yields of esters by continuous flow.[6]

    • Source: RIKEN Center for Sustainable Resource Science (2020).[1]

    • URL:[Link]

  • General Optimization Strategies

    • Title: Fischer Esterification - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1][7]

Sources

Reference Data & Comparative Studies

Validation

NMR and mass spectrometry data for Methyl 4-ethoxy-2-hydroxybenzoate

Analytical Differentiation of 4-Alkoxy Salicylates: Methyl 4-ethoxy-2-hydroxybenzoate Executive Summary Methyl 4-ethoxy-2-hydroxybenzoate (CAS: 23673-69-0) is a critical intermediate in the synthesis of resorcylic acid l...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Differentiation of 4-Alkoxy Salicylates: Methyl 4-ethoxy-2-hydroxybenzoate

Executive Summary

Methyl 4-ethoxy-2-hydroxybenzoate (CAS: 23673-69-0) is a critical intermediate in the synthesis of resorcylic acid lactones and specific pharmaceutical agents. Its structural integrity relies on the precise regiochemistry of the ethoxy group at the 4-position and the preservation of the chelated hydroxyl group at the 2-position.

This guide provides a definitive analytical comparison between the target molecule and its most common structural analogs: Methyl 2,4-dihydroxybenzoate (the unalkylated precursor) and Methyl 4-methoxy-2-hydroxybenzoate (a common homolog).

Structural Analysis & Chemical Identity

FeatureTarget MoleculeComparator A (Precursor)Comparator B (Homolog)
Name Methyl 4-ethoxy-2-hydroxybenzoate Methyl 2,4-dihydroxybenzoateMethyl 4-methoxy-2-hydroxybenzoate
Formula C₁₀H₁₂O₄C₈H₈O₄C₉H₁₀O₄
MW 196.20 g/mol 168.15 g/mol 182.17 g/mol
Key Moiety 4-Ethoxy (-OCH₂CH₃)4-Hydroxy (-OH)4-Methoxy (-OCH₃)
H-Bond Intramolecular (C2-OH ··· O=C)Intramolecular (C2-OH ··· O=C)Intramolecular (C2-OH ··· O=C)

Nuclear Magnetic Resonance (NMR) Characterization

The differentiation of these species relies heavily on the alkyl side-chain patterns and the aromatic coupling constants. The 2-OH proton is diagnostic for the salicylate core, typically appearing downfield due to intramolecular hydrogen bonding.

¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
Chelated -OH 10.95 – 11.05 Singlet1HC2-OH (H-bonded to Ester C=O)
Aromatic H-6 7.70 – 7.75 Doublet (

Hz)
1HOrtho to Ester (Deshielded)
Aromatic H-3 6.40 – 6.45 Doublet (

Hz)
1HMeta to Ester, Ortho to OH/OEt
Aromatic H-5 6.45 – 6.50 Double Doublet1HOrtho to H-6, Meta to H-3
Ether -CH₂- 4.05 – 4.10 Quartet (

Hz)
2HDiagnostic for Ethoxy
Ester -CH₃ 3.90 – 3.92 Singlet3HMethyl Ester
Ether -CH₃ 1.40 – 1.45 Triplet (

Hz)
3HDiagnostic for Ethoxy

Critical Distinction:

  • vs. Precursor: The precursor (Methyl 2,4-dihydroxybenzoate) lacks the signals at 4.05 ppm and 1.40 ppm. Instead, it shows a broad singlet exchangeable with D₂O at ~5.5–6.0 ppm (the C4-OH).

  • vs. Homolog: The 4-methoxy analog shows a sharp singlet at ~3.85 ppm (C4-OCH₃) but lacks the triplet-quartet coupling pattern characteristic of the ethyl group.

¹³C NMR Key Shifts (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~170.5 ppm (Deshielded ester).

  • C2-OH (Ar-C): ~164.0 ppm (Phenolic carbon).

  • C4-OEt (Ar-C): ~165.5 ppm (Ipso carbon attached to ether).

  • Ether CH₂: ~64.0 ppm.

  • Ester CH₃: ~52.0 ppm.

  • Ether CH₃: ~14.5 ppm.

Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides the primary validation for molecular weight and side-chain identity. The fragmentation pattern is driven by the stability of the acylium ion and the loss of the alkoxy substituents.

Fragmentation Pathways (EI, 70 eV)
m/z (Ion)Fragment IdentityMechanism / Origin
196

Molecular Ion (Stable aromatic)
165

Loss of methoxy from ester (Acylium formation)
168

McLafferty-like rearrangement (Loss of ethylene from ethoxy group)
137

Loss of entire ester group
121

Hydroxybenzoyl cation (Common to all salicylates)

Analytical Insight: The peak at m/z 168 is a crucial differentiator. It arises from the loss of ethylene (28 Da) from the ethoxy tail, regenerating the radical cation of the 2,4-dihydroxybenzoate. This transition is impossible for the 4-methoxy analog (which would lose CH₂O, 30 Da, a much less favorable process) or the unalkylated precursor.

Experimental Workflow & Decision Logic

The following diagram illustrates the decision logic for confirming the identity of Methyl 4-ethoxy-2-hydroxybenzoate during synthesis or quality control.

AnalysisWorkflow Sample Unknown Sample (Crystalline Solid) Solubility Solubility Test (CDCl3 vs DMSO-d6) Sample->Solubility HNMR 1H NMR Acquisition (400 MHz) Solubility->HNMR Dissolve in CDCl3 CheckRegion Check Alkyl Region (1.0 - 4.5 ppm) HNMR->CheckRegion Decision1 Pattern Analysis CheckRegion->Decision1 Res_Target Target Confirmed: Methyl 4-ethoxy-2-hydroxybenzoate (Quartet @ 4.1 + Triplet @ 1.4) Decision1->Res_Target Triplet + Quartet Res_Methoxy Impurity A: Methyl 4-methoxy-2-hydroxybenzoate (Singlet @ 3.85 only) Decision1->Res_Methoxy Singlet Only Res_Precursor Impurity B: Methyl 2,4-dihydroxybenzoate (No Alkyl signals > 3.9) Decision1->Res_Precursor No Alkyl Ether MS_Check Confirmatory MS (Look for m/z 196) Res_Target->MS_Check Final Validation

Caption: Analytical decision tree for distinguishing Methyl 4-ethoxy-2-hydroxybenzoate from homologous impurities using 1H NMR and MS.

Detailed Experimental Protocols

High-Resolution ¹H NMR Protocol

To ensure the observation of the chelated hydroxyl proton (which can broaden or disappear if proton exchange occurs), anhydrous solvents are required.

  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

    • Note: Avoid DMSO-d₆ if possible for differentiation, as DMSO disrupts the intramolecular H-bond, shifting the OH signal from ~11 ppm to a broad peak >10 ppm, often obscuring resolution.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Sufficient for methyl protons).

    • Scans: 16 (Sufficient for 10 mg sample).

    • Temperature: 298 K.

  • Processing: Phase correct manually. Baseline correct. Reference TMS to 0.00 ppm.

LC-MS/MS Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode (Target forms

    
     at 197.2) or EI (for fragmentation analysis described above).
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 2-hydroxy-4-methoxybenzoate (Analog). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. SDBS No. 2885 (Methyl 2,4-dihydroxybenzoate). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • PubChem. Methyl 4-ethoxybenzoate (Structural Analog Data). National Library of Medicine. CID 90231. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of Hydroxybenzoic Acid Esters

Executive Summary This guide analyzes the Structure-Activity Relationship (SAR) of hydroxybenzoic acid esters (parabens), a class of alkyl esters of p-hydroxybenzoic acid. These compounds remain a benchmark in preservati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the Structure-Activity Relationship (SAR) of hydroxybenzoic acid esters (parabens), a class of alkyl esters of p-hydroxybenzoic acid. These compounds remain a benchmark in preservation due to their broad-spectrum efficacy and stability.

The core SAR principle governing this class is the linear correlation between alkyl chain elongation and antimicrobial potency . As the ester side chain length increases (Methyl


 Butyl), lipophilicity (

) increases, enhancing cell membrane penetration. However, this comes at the cost of aqueous solubility. This guide compares these esters against the industry-standard alternative, Phenoxyethanol , and provides self-validating protocols for determining their physicochemical and biological properties.

The Core SAR Logic

The antimicrobial mechanism of parabens is governed by their ability to partition into the lipid bilayer of microbial cell membranes. The following diagram illustrates the causal relationship between chemical structure, physicochemical properties, and biological endpoint.

SAR_Logic cluster_0 Structural Modification cluster_1 Physicochemical Change cluster_2 Biological Interaction cluster_3 Clinical Outcome Chain Alkyl Chain Elongation (Methyl -> Butyl) LogP Increased Lipophilicity (Higher LogP) Chain->LogP Direct Correlation Solubility Decreased Aqueous Solubility Chain->Solubility Inverse Correlation Membrane Enhanced Membrane Penetration LogP->Membrane Hydrophobic Effect Potency Increased Antimicrobial Potency (Lower MIC) Solubility->Potency Limiting Factor (Bioavailability) Disruption Disruption of Proton Motive Force Membrane->Disruption Disruption->Potency

Caption: Causal pathway linking alkyl chain elongation to antimicrobial efficacy.[1] Note the trade-off between potency and solubility.

Comparative Efficacy Analysis

The following data synthesizes experimental Minimum Inhibitory Concentration (MIC) values. Note the distinct advantage of longer-chain parabens (Propyl/Butyl) over Phenoxyethanol against Gram-positive bacteria and fungi.

Table 1: Physicochemical & Antimicrobial Profile[2][3]
CompoundAlkyl ChainLogP (Octanol/Water)MIC: S. aureus (Gram+)MIC: E. coli (Gram-)MIC: C. albicans (Fungi)
Methylparaben C1~1.962000 - 4000 µg/mL1000 - 2000 µg/mL~1000 µg/mL
Ethylparaben C2~2.471000 µg/mL500 - 1000 µg/mL~750 µg/mL
Propylparaben C3~3.04250 - 500 µg/mL 125 - 500 µg/mL125 µg/mL
Butylparaben C4~3.57125 µg/mL 60 - 125 µg/mL60 µg/mL
Phenoxyethanol N/A (Ether)~1.206400 µg/mL3200 µg/mL3200 µg/mL

Key Insight: To achieve the same inhibition of S. aureus as Butylparaben (125 µg/mL) , you would require approximately 50x the concentration of Phenoxyethanol (6400 µg/mL) . This highlights why parabens are often used in combinations (e.g., Methyl+Propyl) to cover the solubility gaps while leveraging the potency of the longer chains.

Mechanistic Insight: Membrane Disruption

Unlike antibiotics that target specific enzymatic pathways (e.g., cell wall synthesis), hydroxybenzoic acid esters act as general membrane perturbants .

  • Adsorption: The alkyl tail inserts into the lipid bilayer via hydrophobic interaction.

  • Destabilization: This insertion expands the membrane surface area and fluidizes the bilayer.

  • Uncoupling: The disruption collapses the transmembrane electrochemical gradient (Proton Motive Force), specifically the

    
    pH component.
    
  • Leakage: Essential intracellular components (ions, ATP) leak out, and active transport systems fail, leading to cell death.

Experimental Protocols

To validate these properties in-house, use the following self-validating protocols.

Protocol A: Determination of Partition Coefficient (LogP)

Method: Shake-Flask Method (OECD Guideline 107 equivalent) Purpose: To quantify lipophilicity, the primary predictor of paraben potency.

Reagents:

  • n-Octanol (HPLC Grade)

  • Distilled Water (Double distilled)[2]

  • Test Substance (e.g., Propylparaben)[1][3][4][5][6][7][8]

Workflow:

  • Pre-saturation: Shake n-octanol and water together for 24 hours to mutually saturate the phases. Separate them before use.

  • Preparation: Dissolve a known mass of paraben in the pre-saturated n-octanol phase (Stock Solution). Measure Absorbance (

    
    ) via UV-Vis spectrophotometer (Peak 
    
    
    
    nm).
  • Partitioning:

    • Mix specific ratios of Stock Octanol and Pre-saturated Water (e.g., 1:1, 1:2, 2:1) in glass centrifuge tubes.

    • Step-by-Step:

      • Add 10 mL Stock Octanol.

      • Add 10 mL Pre-saturated Water.

      • Cap and shake vertically for 5 minutes (or rotate for 1 hour).

      • Centrifuge at 2500 rpm for 10 minutes to break emulsions.

  • Analysis:

    • Carefully sample the Octanol phase (upper layer).

    • Measure Absorbance (

      
      ).
      
  • Calculation:

    
    
    
    
    
  • Validation: The LogP value should be consistent across different solvent ratios (

    
    ).
    
Protocol B: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 Standard) Purpose: To determine the lowest concentration inhibiting visible growth.

Workflow Diagram:

MIC_Workflow Start Inoculum Preparation (0.5 McFarland Standard) Dilution Serial Dilution of Paraben (96-well plate, MHB media) Start->Dilution Inoculation Add Bacteria to Wells (Final: 5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubate (35°C for 16-20 hours) Inoculation->Incubation Read Visual Inspection (Turbidity vs. Clear) Incubation->Read Result Determine MIC (Lowest clear conc.) Read->Result

Caption: Standardized workflow for determining MIC values via broth microdilution.

Detailed Steps:

  • Stock Prep: Dissolve paraben in DMSO (max 1% final conc) or Ethanol.

  • Media: Use Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Dilution: Create a 2-fold serial dilution series in a 96-well plate (e.g., 4000 µg/mL

    
     7.8 µg/mL).
    
  • Controls (Self-Validation):

    • Growth Control:[9][6][10] Media + Bacteria + Solvent (No Paraben). Must show turbidity.

    • Sterility Control: Media + Paraben (No Bacteria). Must be clear.

  • Endpoint: The MIC is the lowest concentration well that shows no visible turbidity to the naked eye.

References

  • Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences. (2022).

  • Relationship between uptake of p-hydroxybenzoic acid esters by Escherichia coli and antibacterial activity. Journal of Pharmacobio-dynamics. (1980).

  • Phenoxyethanol: A Globally Approved Preservative. UL Prospector. (2015).

  • Propylparaben Sodium vs. Methylparaben: A Comparative Analysis. BenchChem. (2025).

  • LogP / LogD shake-flask method. Protocols.io.

  • Antimicrobial Preservatives for Protein and Peptide Formulations. Pharmaceutics. (2023).

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 4-ethoxy-2-hydroxybenzoate for Researchers and Drug Development Professionals

Methyl 4-ethoxy-2-hydroxybenzoate is a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. Its unique structure, featuring an ether, a hydroxyl group,...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 4-ethoxy-2-hydroxybenzoate is a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. Its unique structure, featuring an ether, a hydroxyl group, and a methyl ester on an aromatic ring, provides multiple points for chemical modification. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in organic and medicinal chemistry. This guide provides a detailed comparison of the primary synthetic routes to Methyl 4-ethoxy-2-hydroxybenzoate, offering in-depth technical protocols and a critical evaluation of their respective efficacies.

Introduction to Synthetic Strategies

The synthesis of Methyl 4-ethoxy-2-hydroxybenzoate can be approached through two principal strategies:

  • Williamson Ether Synthesis: This classic method involves the formation of the ether linkage by reacting a phenoxide with an ethylating agent. The key challenge in this approach is achieving regioselectivity, ensuring the ethyl group is introduced at the desired 4-position hydroxyl group of a suitable precursor.

  • Fischer-Speier Esterification: This acid-catalyzed reaction forms the methyl ester from the corresponding carboxylic acid, in this case, 4-ethoxysalicylic acid. The success of this route is contingent on the availability and synthesis of the 4-ethoxysalicylic acid precursor.

This guide will dissect each of these routes, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their performance based on yield, purity, cost-effectiveness, and safety considerations.

Route 1: Williamson Ether Synthesis via Selective O-Ethylation

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2] In the context of synthesizing Methyl 4-ethoxy-2-hydroxybenzoate, the most direct approach involves the selective O-ethylation of methyl 2,4-dihydroxybenzoate at the 4-position. The greater acidity of the 4-hydroxyl proton compared to the 2-hydroxyl proton, which is involved in intramolecular hydrogen bonding with the adjacent ester group, facilitates this regioselectivity.

Reaction Scheme:

Caption: Williamson Ether Synthesis of Methyl 4-ethoxy-2-hydroxybenzoate.

Detailed Experimental Protocol:
  • Reaction Setup: To a stirred solution of methyl 2,4-dihydroxybenzoate (1.0 eq) in anhydrous acetone, add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Addition of Ethylating Agent: To this suspension, add diethyl sulfate (1.1 eq) or ethyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Methyl 4-ethoxy-2-hydroxybenzoate.

Mechanistic Insight & Rationale:

The Williamson ether synthesis proceeds via an SN2 mechanism.[2] The potassium carbonate acts as a base to deprotonate the more acidic 4-hydroxyl group of methyl 2,4-dihydroxybenzoate, forming a phenoxide nucleophile. This nucleophile then attacks the electrophilic ethyl group of the ethylating agent (diethyl sulfate or ethyl iodide), displacing the sulfate or iodide leaving group to form the ether linkage. The choice of a polar aprotic solvent like acetone facilitates the SN2 reaction. The intramolecular hydrogen bond of the 2-hydroxyl group with the ester carbonyl reduces its acidity and nucleophilicity, thus favoring selective alkylation at the 4-position.

Route 2: Fischer-Speier Esterification of 4-Ethoxysalicylic Acid

The Fischer-Speier esterification is a classic acid-catalyzed esterification of a carboxylic acid with an alcohol.[3][4] This route requires the precursor, 4-ethoxysalicylic acid, which can be synthesized from the more readily available 2,4-dihydroxybenzoic acid.

Part A: Synthesis of 4-Ethoxysalicylic Acid

This intermediate can be prepared via a Williamson ether synthesis on 2,4-dihydroxybenzoic acid, followed by selective hydrolysis if necessary, though selective ethylation is often achievable.

Caption: Synthesis of 4-Ethoxysalicylic acid intermediate.

  • Reaction Setup: Dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • Addition of Ethylating Agent: Heat the solution and add diethyl sulfate (1.2 eq) dropwise, maintaining the temperature.

  • Reaction: Stir the reaction mixture at reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol-water to obtain pure 4-ethoxysalicylic acid.

Part B: Fischer-Speier Esterification

With the 4-ethoxysalicylic acid in hand, the final esterification can be performed.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) Strategy: Methyl 4-ethoxy-2-hydroxybenzoate

CAS No: 55263-14-8 | Synonyms: Methyl 4-ethoxysalicylate; 4-Ethoxysalicylic acid methyl ester Executive Summary & Risk Context For the Senior Researcher: Methyl 4-ethoxy-2-hydroxybenzoate is a functionalized salicylate e...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 55263-14-8 | Synonyms: Methyl 4-ethoxysalicylate; 4-Ethoxysalicylic acid methyl ester

Executive Summary & Risk Context

For the Senior Researcher: Methyl 4-ethoxy-2-hydroxybenzoate is a functionalized salicylate ester commonly used as a pharmaceutical intermediate. While not classified as acutely fatal (Category 1), it presents significant chronic sensitization and acute irritation risks .

As a solid with a relatively low melting point (approx. 49-55°C), this compound poses a dual threat:[1]

  • Inhalation of fine particulates during weighing/transfer.

  • Dermal permeation , particularly if the solid melts upon contact with warm skin or exotherms, significantly increasing its permeation rate through standard gloves.

This guide moves beyond generic "wear gloves" advice to provide a permeation-resistant PPE strategy tailored to the physicochemical properties of alkoxy-benzoates.

Hazard Profile & PPE Rationale

Based on Structure-Activity Relationships (SAR) and GHS Classifications for Salicylate Esters.

Hazard ClassGHS CodeSignal WordOperational Implication
Skin Irritation H315WarningCauses inflammation upon contact; lipophilic nature allows skin absorption.
Eye Irritation H319WarningFine dust can cause severe mechanical and chemical conjunctivitis.
STOT-SE H335WarningRespiratory tract irritation.[2][3][4][5] Dust inhalation triggers mucosal inflammation.

The PPE Protocol (Technical Specifications)

A. Respiratory Protection (The Primary Barrier)

Standard: Engineering controls (Fume Hood) are mandatory. PPE Backup: If working outside a hood (e.g., balance maintenance) or during spill cleanup.

  • Recommendation: N95 or P100 Filtering Facepiece.

  • Why: The particle size of recrystallized salicylate esters often generates "fugitive dust" (<10 µm) invisible to the naked eye but capable of deep lung penetration.

B. Hand Protection (The Permeation Barrier)

Critical Insight: Salicylate esters can degrade natural rubber (latex) and thin vinyl.

  • Material: Nitrile Rubber (NBR) .

  • Minimum Thickness: 0.11 mm (4 mil) for incidental contact; 0.2 mm (8 mil) for prolonged handling.

  • Glove Protocol: Double-gloving is required for synthesis steps involving solvents (e.g., DCM, Ethyl Acetate) as the solvent acts as a carrier, dragging the solute through the glove matrix.

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., purple/blue).

    • Outer Glove: 4 mil Nitrile (Contrasting color, e.g., white) to visualize tears.

C. Ocular & Body Protection[1][2][3][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Why: Safety glasses with side shields are insufficient for fine powders, which can migrate around lenses via air currents.

  • Body: Lab Coat (Cotton/Poly blend) with snap closures.

    • Why: Snap closures allow for rapid removal in case of a spill, unlike buttons which delay doffing.

Operational Workflow: The "Clean-Chain" Method

This workflow is designed to prevent "trace migration"—the accidental spread of chemical residue from the weigh station to door handles and keyboards.

SafeHandlingWorkflow cluster_contamination Critical Control Point Start START: Pre-Work Check Donning Step 1: Donning Sequence (Coat -> Goggles -> Inner Glove -> Outer Glove) Start->Donning Engineering Step 2: Engineering Control Verify Fume Hood Flow (Face Velocity > 0.5 m/s) Donning->Engineering Handling Step 3: Active Handling (Weighing/Synthesis) Engineering->Handling DoffOuter Step 4: Doff OUTER Gloves (Inside Fume Hood) Handling->DoffOuter Procedure Complete Transport Step 5: Transport/Storage (Sealed Secondary Container) DoffOuter->Transport Clean Inner Gloves Only DoffFinal Step 6: Final Doffing (Goggles -> Coat -> Inner Gloves -> Wash Hands) Transport->DoffFinal

Figure 1: The "Clean-Chain" workflow emphasizes removing the outer contaminated glove inside the hood before touching transport containers or leaving the zone.

Emergency Response & Disposal

Spill Management (Solid Powder)
  • Evacuate the immediate area of non-essential personnel.

  • PPE Upgrade: Wear N95/P100 respirator and double nitrile gloves.

  • Containment: Do NOT use compressed air or dry brushing, which aerosolizes the irritant.

  • Cleanup:

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

    • Scoop the wet slurry into a wide-mouth waste jar.

    • Clean the surface with soap and water (salicylates are lipophilic; soap is required to solubilize residues).

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[3][5][6] Note: Salicylates can cause a delayed "stinging" sensation; do not stop flushing early even if pain subsides initially.

  • Skin Contact: Wash with soap and water.[2][5][7] Alcohol-based hand sanitizers should be avoided immediately after exposure as they may increase permeation of remaining residue.

Waste Disposal[6]
  • Classification: Non-halogenated organic solvent waste (if in solution) or Solid Hazardous Waste.

  • Labeling: Clearly tag as "Irritant - Salicylate Ester."

  • Ecological Note: Do not dispose of down the drain; benzoates can be toxic to aquatic life in high concentrations.

References

  • Fisher Scientific. (2021). Safety Data Sheet: Methyl 4-methoxysalicylate (Analogous Structure). Retrieved from

  • TCI Chemicals. (2024).[8] Safety Data Sheet: Methyl 4-acetoxybenzoate (Analogous Structure). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Respiratory Protection Standard (29 CFR 1910.134).[9] Retrieved from

  • PubChem. (n.d.). Compound Summary: Methyl 4-ethoxysalicylate. Retrieved from

Sources

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